Lornoxicam
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
6-chloro-4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-ylthieno[2,3-e]thiazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O4S2/c1-17-10(13(19)16-9-4-2-3-5-15-9)11(18)12-7(23(17,20)21)6-8(14)22-12/h2-6,18H,1H3,(H,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHQHAUOOXYABV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666507 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
70374-39-9, 70374-27-5 | |
| Record name | Lornoxicam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70374-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lornoxicam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070374275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lornoxicam [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070374399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lornoxicam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06725 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lornoxicam | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759620 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-chloro-4-hydroxy-2-methyl-N-(pyridin-2-yl)-2H-thieno[2,3-e][1,2]thiazine-3-carboxamide 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LORNOXICAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER09126G7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Lornoxicam for Research Purposes
This technical guide provides a comprehensive overview of the synthesis and purification of Lornoxicam, a potent non-steroidal anti-inflammatory drug (NSAID) of the oxicam class. The described methodologies are intended for research and development professionals in the fields of medicinal chemistry and drug development. This document details the prevalent synthetic pathways, purification protocols, and analytical methods for purity assessment, supported by quantitative data and procedural diagrams.
Synthesis of this compound
The most common and well-documented synthetic route to this compound involves the condensation of the key intermediate, 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine carboxylic acid methyl ester-1,1-dioxide, with 2-aminopyridine. This section details the preparation of this key intermediate followed by the final condensation step to yield this compound.
Synthesis of the Key Intermediate: 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine carboxylic acid methyl ester-1,1-dioxide
The synthesis of this crucial intermediate is a multi-step process, which is outlined below.
Experimental Protocol:
Step 1: Synthesis of methyl 5-chloro-3-(N-(methoxycarbonylmethyl)-N-methylsulfamoyl)thiophene-2-carboxylate
-
In a suitable reaction vessel, dissolve 5-chloro-3-chlorosulfonylthiophene-2-carboxylate and sarcosine methyl ester hydrochloride in a solvent system.
-
Maintain the temperature at approximately 20°C.
-
Simultaneously, add an aqueous solution of sodium carbonate and an aqueous solution of sarcosine methyl ester hydrochloride dropwise to the reaction mixture.
-
Stir the reaction mixture for 18-22 hours.
-
After the reaction is complete, filter the mixture by suction.
-
Dry the resulting filter cake at 50-60°C to obtain methyl 5-chloro-3-(N-(methoxycarbonylmethyl)-N-methylsulfamoyl)thiophene-2-carboxylate.[1]
Step 2: Cyclization to 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylate methyl ester-1,1-dioxide
-
To the intermediate from the previous step, add a 29% solution of sodium methoxide in methanol.
-
Heat the reaction mixture to 65°C for 2-3 hours.[1]
-
Cool the reaction to room temperature and pour it into ice water.
-
Acidify the mixture with hydrochloric acid to a pH of 2-3.
-
Filter the precipitate by suction.
-
Dry the filter cake at 50-55°C to yield 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylate methyl ester-1,1-dioxide.[1]
Final Synthesis Step: Condensation to this compound
The final step in the synthesis of this compound is the amidation reaction between the key intermediate and 2-aminopyridine.
Experimental Protocol:
-
Under a nitrogen atmosphere, charge a reaction flask with 6-chloro-4-hydroxy-2-methyl-2-H-thieno[2,3-e]-1,2-thiazine carboxylic acid methyl ester-1,1-dioxide, 2-aminopyridine, and xylene as the solvent.[2][3]
-
Add p-toluenesulfonic acid as a stabilizer.[3]
-
Heat the reaction mixture to a temperature between 110°C and 130°C and reflux for 4 to 6 hours.[2][3]
-
Monitor the reaction progress by HPLC until the starting material is consumed (≤2%).[2]
-
Cool the reaction mixture to 80°C and concentrate under reduced pressure to remove the solvent.[2]
-
Cool the concentrated mixture to 30°C and add a mixed solvent of dichloromethane and methanol (4:1 v/v).[2]
-
Heat the mixture to 50°C and stir for 5 hours for pulping.[2]
-
Cool the mixture to 20°C and filter to obtain the crude this compound product.[2]
Quantitative Data for this compound Synthesis:
| Parameter | Example 1[2] | Example 2[2] | Example 3[2] |
| Starting Intermediate (g) | 10 | 20 | 40 |
| 2-Aminopyridine (g) | 3.65 | 7.3 | 14.6 |
| p-Toluenesulfonic acid (g) | 0.6 | 1.2 | 2.4 |
| Xylene (mL) | 200 | 400 | 800 |
| Reaction Temperature (°C) | 130 | 115 | 110 |
| Reaction Time (h) | 4 | 5 | 6 |
| Crude Product Purity (%) | 98.50[4] | 98.6[4] | 98.8[3] |
| Crude Product Yield (%) | 88.65[4] | 84.63[4] | 84.18[3] |
Purification of this compound
For research purposes, achieving high purity of the synthesized this compound is critical. The most commonly employed methods are recrystallization and column chromatography.
Purification by Recrystallization
Experimental Protocol:
-
In a flask, add the crude this compound to a mixed solvent of xylene and 1,4-dioxane (a common ratio is 1:14 v/v).[3][4]
-
Heat the mixture until the solid is completely dissolved.
-
Add activated carbon (approximately 0.05-0.06 g per gram of crude product) to the solution for decolorization.[3]
-
Filter the hot solution to remove the activated carbon.
-
Allow the filtrate to cool gradually to room temperature and then further cool to 20°C to induce crystallization.[3]
-
Filter the resulting yellow solid under reduced pressure.
-
Dry the purified this compound in a vacuum oven at 50-60°C for 24 hours.[3]
Quantitative Data for this compound Purification by Recrystallization:
| Parameter | Value | Reference |
| Solvent System | Xylene and 1,4-Dioxane | [3][4] |
| Solvent Ratio (Xylene:1,4-Dioxane) | 1:14 (v/v) | [3][4] |
| Decolorizing Agent | Activated Carbon | [3] |
| Refining Yield (%) | 93.32 - 97.95 | [3] |
| Final Purity (HPLC, %) | 98.2 - 99.8 | [1][3] |
Purification by Column Chromatography
While less detailed in the immediate search results, column chromatography is a viable method for obtaining high-purity this compound. A general procedure would involve:
-
Dissolving the crude product in a minimum amount of a suitable solvent.
-
Loading the solution onto a silica gel column.
-
Eluting the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane in methanol).
-
Collecting the fractions containing the pure this compound, as monitored by thin-layer chromatography (TLC).
-
Combining the pure fractions and evaporating the solvent to yield the purified product.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of this compound. Several methods have been reported, and a typical example is provided below.
HPLC Method Parameters:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Phenomenex C18 (250x4.6 mm, 5 µm) | Shimadzu VP-ODS (150x4.6 mm, 5 µm)[5] | Zorbax eclipse XBD C-18 (150x4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: Phosphate buffer (60:40 v/v), pH 7.0 | Methanol: 0.05M Sodium acetate (55:45 v/v), pH 5.8[5] | Methanol: 0.1% Formic acid in water (80:20 v/v) |
| Flow Rate | 1.2 mL/min | 1.0 mL/min[5] | 0.8 mL/min |
| Detection Wavelength | 390 nm | 290 nm[5] | 381 nm |
| Injection Volume | 20 µL | 20 µL[5] | 20 µL |
| Retention Time | Not Specified | Not Specified | ~2.63 min |
Visualizations
The following diagrams illustrate the workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the purification of this compound by recrystallization.
References
- 1. CN104031071A - Preparation method of this compound and its intermediate - Google Patents [patents.google.com]
- 2. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN112592356A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 4. US20220204529A1 - Method for preparing this compound - Google Patents [patents.google.com]
- 5. applications.emro.who.int [applications.emro.who.int]
Lornoxicam's Mechanism of Action on COX-1/COX-2 Inhibition Kinetics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lornoxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, exerts its potent analgesic and anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its inhibition kinetics of COX-1 and COX-2. It details the quantitative parameters of this inhibition, outlines the experimental methodologies used to determine these parameters, and visualizes the key signaling pathways and experimental workflows. This compound is a potent, non-selective inhibitor of both COX-1 and COX-2, exhibiting a balanced inhibition profile.[1][2][3] This dual inhibition is central to its therapeutic efficacy in managing pain and inflammation, as well as its potential side-effect profile.[3]
Introduction to this compound and Cyclooxygenase Inhibition
This compound is a well-established NSAID used for the management of pain and inflammation in various conditions, including osteoarthritis and rheumatoid arthritis.[3] Like other NSAIDs, its primary mechanism of action is the inhibition of the COX enzymes, which are critical for the biosynthesis of prostaglandins and thromboxanes from arachidonic acid.[2][4] There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa, maintaining renal blood flow, and regulating platelet aggregation.[2][5]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins.[5] The prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.[2]
The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal disturbances, are often linked to the inhibition of COX-1.[2] this compound is characterized as a potent and balanced inhibitor of both COX-1 and COX-2.[5][6]
Quantitative Analysis of this compound's COX-1/COX-2 Inhibition
The inhibitory potency of this compound against COX-1 and COX-2 has been quantified using various in vitro assay systems. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the potency of an inhibitor.
| Parameter | COX-1 | COX-2 | Assay System | Reference |
| IC50 | 0.005 µM | 0.008 µM | Intact human cells (TXB2 and 6-keto-PGF1α formation) | [5][6] |
| IC50 | Similar to intact cells | Similar to intact cells | Human whole blood assay | [5][6] |
| COX-1/COX-2 Ratio | - | 0.6 | Not specified | [7] |
Table 1: IC50 values of this compound for COX-1 and COX-2 Inhibition.
The data clearly indicates that this compound is a highly potent inhibitor of both COX isoforms, with IC50 values in the low nanomolar range. The COX-1/COX-2 ratio of approximately 0.6 further supports its balanced inhibition profile.[5][6][7]
Experimental Protocols for Determining COX Inhibition Kinetics
A variety of in vitro assays are employed to characterize the inhibitory activity of compounds like this compound on COX-1 and COX-2. These methods are crucial for determining parameters such as IC50 values and understanding the kinetics of inhibition.
Human Whole Blood Assay
The human whole blood assay is considered a physiologically relevant method as it accounts for the effects of plasma protein binding and cellular components.[9]
Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 activity in a whole blood matrix.
Principle:
-
COX-1 Activity: Measured by the production of thromboxane B2 (TXB2), the stable metabolite of thromboxane A2 (TXA2), in response to blood clotting.[6][9]
-
COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) in response to stimulation with lipopolysaccharide (LPS), which induces COX-2 expression in monocytes.[6][9]
Generalized Protocol:
-
Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers into tubes without anticoagulants for the COX-1 assay and with an anticoagulant (e.g., heparin) for the COX-2 assay.
-
Incubation with Inhibitor: Aliquots of whole blood are pre-incubated with various concentrations of this compound or vehicle control for a specified period at 37°C.
-
COX-1 Assay (Thromboxane B2 Measurement):
-
Blood samples are allowed to clot for 1 hour at 37°C to induce platelet aggregation and subsequent TXA2 production.
-
The reaction is stopped by centrifugation to separate the serum.
-
TXB2 levels in the serum are quantified using a specific enzyme immunoassay (EIA) or radioimmunoassay (RIA).
-
-
COX-2 Assay (Prostaglandin E2 Measurement):
-
Heparinized blood is stimulated with LPS (e.g., 10 µg/mL) to induce COX-2 expression and PGE2 synthesis.
-
Samples are incubated for 24 hours at 37°C.
-
Plasma is separated by centrifugation.
-
PGE2 levels in the plasma are quantified by EIA or RIA.
-
-
Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Recombinant Human COX Enzyme Assay
Assays using purified recombinant human COX-1 and COX-2 enzymes allow for a more direct assessment of the inhibitor's interaction with the enzyme without the complexities of a cellular environment.
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified COX-1 and COX-2.
Principle: The activity of the COX enzyme is measured by detecting the production of prostaglandins (e.g., PGE2 or PGF2α) from the substrate, arachidonic acid. The reduction in prostaglandin production in the presence of the inhibitor is quantified.[10][11]
Generalized Protocol:
-
Reagents:
-
Purified recombinant human COX-1 or COX-2 enzyme.
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Cofactors: Hematin and a reducing agent (e.g., L-epinephrine or glutathione).
-
Substrate: Arachidonic acid.
-
Inhibitor: this compound at various concentrations.
-
Stopping solution (e.g., 1 M HCl).
-
-
Enzyme Reaction:
-
The reaction is typically carried out in a microplate or reaction tubes.
-
The enzyme, buffer, and cofactors are pre-incubated at 37°C.
-
This compound or vehicle control is added and pre-incubated with the enzyme for a defined period (e.g., 10 minutes) to allow for inhibitor binding. This pre-incubation time is particularly important for time-dependent inhibitors.[10]
-
The reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specific time (e.g., 2 minutes) at 37°C.
-
The reaction is terminated by the addition of the stopping solution.
-
-
Quantification of Prostaglandins: The amount of prostaglandin produced is quantified using a suitable method, such as:
-
Enzyme-linked immunosorbent assay (ELISA).
-
Radioimmunoassay (RIA).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity.[11]
-
-
Data Analysis: The IC50 value is calculated as described for the whole blood assay. For kinetic studies (Ki, Kon, Koff), reaction progress is monitored over time at various substrate and inhibitor concentrations, and the data are fitted to appropriate kinetic models.
Signaling Pathways and Experimental Workflows
Arachidonic Acid Cascade and this compound's Point of Intervention
The anti-inflammatory and analgesic effects of this compound stem from its inhibition of the arachidonic acid cascade. This pathway is responsible for the synthesis of pro-inflammatory prostaglandins.
This diagram illustrates that this compound acts by inhibiting both COX-1 and COX-2, thereby blocking the conversion of arachidonic acid to prostaglandin H2, a crucial precursor for pro-inflammatory prostaglandins like PGE2 and homeostatic molecules like thromboxane A2.[2][4]
Experimental Workflow for IC50 Determination
The following diagram outlines a typical workflow for determining the IC50 value of this compound using an in vitro enzyme assay.
This workflow provides a high-level overview of the key steps involved in assessing the inhibitory potency of this compound against COX enzymes in a controlled laboratory setting.
Conclusion
This compound is a potent, non-selective inhibitor of both COX-1 and COX-2, with a balanced inhibition profile as demonstrated by its low nanomolar IC50 values. This dual mechanism of action is fundamental to its efficacy as an analgesic and anti-inflammatory agent. The experimental protocols detailed in this guide, such as the human whole blood assay and recombinant enzyme assays, are essential tools for characterizing the kinetic properties of this compound and other NSAIDs. A thorough understanding of its interaction with COX isoforms at a molecular level is critical for optimizing its therapeutic use and for the development of future anti-inflammatory drugs with improved efficacy and safety profiles. Further research to elucidate the specific kinetic constants (Ki, Kon, Koff) for this compound would provide a more complete understanding of its time-dependent inhibition of the COX enzymes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Oxicams Bind in a Novel Mode to the Cyclooxygenase Active Site via a Two-water-mediated H-bonding Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound | C13H10ClN3O4S2 | CID 54690031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The analgesic NSAID this compound inhibits cyclooxygenase (COX)-1/-2, inducible nitric oxide synthase (iNOS), and the formation of interleukin (IL)-6 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Synthesis of arachidonic acid cascade eicosanoids in tumors of various histogenesis in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic basis for selective inhibition of cyclo-oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Lornoxicam's Interaction with the Prostaglandin E2 Biosynthetic Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lornoxicam, a potent non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, exerts its analgesic and anti-inflammatory effects primarily through the robust and balanced inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This upstream blockade of the prostaglandin synthesis cascade effectively curtails the production of various prostanoids, including prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever. While this compound significantly reduces PGE2 levels, current scientific literature does not support a direct inhibitory interaction with the terminal enzyme in PGE2 synthesis, prostaglandin E synthase (PGES). This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its well-characterized effects on COX enzymes and the consequent impact on the prostaglandin E synthase pathway. We present quantitative data on its inhibitory potency, detailed experimental protocols for assessing its activity, and visual representations of the relevant signaling and experimental workflows.
Introduction: The Prostaglandin E2 Synthesis Cascade
Prostaglandin E2 (PGE2) is a principal mediator of inflammation, sensitizing peripheral nociceptors, inducing fever, and promoting vasodilation and edema.[1] Its synthesis is a multi-step enzymatic process initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate prostaglandin H2 (PGH2) by the cyclooxygenase (COX) enzymes.[2] There are two main isoforms of COX:
-
COX-1: A constitutively expressed enzyme involved in physiological "housekeeping" functions, such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow.[3]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation by various stimuli like cytokines and endotoxins, leading to the production of pro-inflammatory prostaglandins.[3][4]
The final step in PGE2 synthesis is the isomerization of PGH2, a reaction catalyzed by prostaglandin E synthases (PGES). Three isoforms of PGES have been identified:
-
Microsomal Prostaglandin E Synthase-1 (mPGES-1): An inducible enzyme that is functionally coupled with COX-2 and plays a crucial role in the production of PGE2 during inflammation.[5]
-
Microsomal Prostaglandin E Synthase-2 (mPGES-2): A constitutively expressed enzyme that can couple with both COX-1 and COX-2.
-
Cytosolic Prostaglandin E Synthase (cPGES): A constitutive enzyme that is preferentially coupled with COX-1.
This compound's Mechanism of Action: A Focus on Cyclooxygenase Inhibition
This compound's therapeutic effects are attributed to its potent and balanced inhibition of both COX-1 and COX-2.[6] By blocking the activity of these enzymes, this compound effectively reduces the production of PGH2, the essential substrate for all downstream prostanoid synthases, including PGES.[6] This upstream inhibition leads to a significant reduction in the synthesis of PGE2, thereby mitigating inflammation and pain.
Current evidence does not indicate a direct inhibitory effect of this compound on any of the PGES isoforms. The observed decrease in PGE2 levels is a direct consequence of the diminished availability of PGH2 due to COX inhibition.
Quantitative Analysis of this compound's Inhibitory Potency
The inhibitory activity of this compound against COX-1 and COX-2 has been quantified in various in vitro systems. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and balanced profile.
| Parameter | This compound | Reference NSAIDs | Assay System | Source |
| COX-1 IC50 (µM) | 0.005 | Piroxicam, Diclofenac, Ibuprofen, Ketorolac, Naproxen (varied) | Intact Human Cells | [7] |
| COX-2 IC50 (µM) | 0.008 | Piroxicam, Diclofenac, Ibuprofen, Ketorolac, Naproxen (varied) | Intact Human Cells | [7] |
| COX-1/COX-2 Ratio | 0.625 | - | Intact Human Cells | [7] |
| iNOS IC50 (µM) | 65 | Indomethacin (equipotent) | LPS-stimulated RAW 264.7 cells | [7] |
| IL-6 Formation IC50 (µM) | 54 | - | LPS-stimulated THP-1 cells | [7] |
Experimental Protocols for Assessing this compound's Activity
The following protocols are representative of the methodologies used to determine the COX inhibitory activity of this compound.
Intact Cell Assay for COX-1 and COX-2 Inhibition
This method assesses the inhibition of COX-1 and COX-2 in whole cells, providing a more physiologically relevant measure of drug potency.
Objective: To determine the IC50 values of this compound for COX-1 and COX-2 in intact human cells.[7]
Materials:
-
Human washed platelets (for COX-1) or HEL cells (human erythroleukemia, for COX-1)
-
LPS-stimulated J774.2 murine macrophages or Mono Mac 6 human monocytic cells (for COX-2)
-
This compound and other test compounds
-
Arachidonic acid
-
Lipopolysaccharide (LPS)
-
Enzyme immunoassay (EIA) kits for Thromboxane B2 (TXB2) and 6-keto-Prostaglandin F1α (6-keto-PGF1α)
Protocol:
COX-1 Inhibition Assay (using human washed platelets):
-
Isolate human platelets from whole blood by centrifugation.
-
Wash the platelets and resuspend them in a suitable buffer.
-
Pre-incubate the platelet suspension with varying concentrations of this compound or vehicle control.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time at 37°C.
-
Terminate the reaction and measure the production of TXB2 (a stable metabolite of the COX-1 product thromboxane A2) using an EIA kit.
-
Calculate the percentage inhibition of TXB2 formation for each this compound concentration and determine the IC50 value.
COX-2 Inhibition Assay (using LPS-stimulated Mono Mac 6 cells):
-
Culture Mono Mac 6 cells in appropriate media.
-
Stimulate the cells with LPS to induce COX-2 expression.
-
Pre-incubate the stimulated cells with varying concentrations of this compound or vehicle control.
-
Add arachidonic acid to initiate the reaction.
-
Incubate for a specified time at 37°C.
-
Collect the cell supernatant and measure the concentration of 6-keto-PGF1α (a stable metabolite of the COX-2 product prostacyclin) using an EIA kit.
-
Calculate the percentage inhibition of 6-keto-PGF1α formation for each this compound concentration and determine the IC50 value.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay more closely mimics the in vivo environment by measuring COX activity in the presence of all blood components.[7][8]
Objective: To determine the IC50 values of this compound for COX-1 and COX-2 in human whole blood.
Materials:
-
Freshly drawn human venous blood
-
This compound and other test compounds
-
Lipopolysaccharide (LPS)
-
Enzyme immunoassay (EIA) kits for TXB2 and PGE2
Protocol:
COX-1 Inhibition Assay:
-
Aliquot fresh whole blood into tubes containing varying concentrations of this compound or vehicle.
-
Allow the blood to clot for 1 hour at 37°C. During this process, platelets are activated and produce TXB2 via COX-1.
-
Centrifuge the samples to obtain serum.
-
Measure the concentration of TXB2 in the serum using an EIA kit.
-
Calculate the percentage inhibition and IC50 value.
COX-2 Inhibition Assay:
-
Aliquot fresh whole blood into tubes containing varying concentrations of this compound or vehicle.
-
Add LPS to induce COX-2 expression in monocytes.
-
Incubate the samples for 24 hours at 37°C.
-
Centrifuge the samples to obtain plasma.
-
Measure the concentration of PGE2 in the plasma using an EIA kit.
-
Calculate the percentage inhibition and IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Prostaglandin E2 Synthesis Pathway and this compound's Site of Action.
Caption: Experimental Workflow for Whole Blood COX Inhibition Assays.
Caption: Simplified Prostaglandin E2 Signaling Pathway.
Discussion and Future Directions
This compound is a highly effective NSAID with a well-established mechanism of action centered on the potent and balanced inhibition of COX-1 and COX-2. This leads to a marked reduction in the synthesis of pro-inflammatory prostaglandins, most notably PGE2. While the downstream effects on the PGES pathway are significant, there is currently no evidence to suggest a direct interaction between this compound and any of the PGES isoforms.
For drug development professionals, this distinction is crucial. The development of selective mPGES-1 inhibitors is an active area of research, with the goal of providing anti-inflammatory and analgesic effects comparable to NSAIDs but with a potentially improved safety profile, particularly concerning gastrointestinal and cardiovascular side effects. This compound's mechanism, while highly effective, is distinct from that of a direct PGES inhibitor.
Future research could explore the possibility of dual-target inhibitors that act on both COX enzymes and mPGES-1, which might offer a synergistic anti-inflammatory effect. Furthermore, detailed structural studies could definitively rule out any low-affinity interactions between this compound and the active sites of PGES isoforms.
Conclusion
References
- 1. Multifaceted roles of PGE2 in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of Genes Related to Prostaglandin Synthesis or Signaling in Human Subcutaneous and Omental Adipose Tissue: Depot Differences and Modulation by Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the pathophysiology of constitutive and inducible cyclooxygenases: two enzymes in the spotlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand-induced prostaglandin synthesis requires expression of the TIS10/PGS-2 prostaglandin synthase gene in murine fibroblasts and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. The analgesic NSAID this compound inhibits cyclooxygenase (COX)-1/-2, inducible nitric oxide synthase (iNOS), and the formation of interleukin (IL)-6 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Lornoxicam's Role in Modulating Cytokine Release in Macrophage Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lornoxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, is recognized for its potent analgesic and anti-inflammatory properties. A significant part of its mechanism of action involves the modulation of pro-inflammatory signaling pathways and the subsequent release of cytokines from immune cells, such as macrophages. This technical guide provides an in-depth analysis of this compound's effects on cytokine release in macrophage cell lines, detailing the underlying molecular mechanisms, experimental protocols for investigation, and quantitative data from relevant studies. The guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology, pharmacology, and drug development.
Introduction
Macrophages are pivotal cells in the innate immune system, orchestrating the inflammatory response through the release of a variety of signaling molecules, including cytokines. In inflammatory conditions, pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) are produced in large quantities, contributing to the signs and symptoms of inflammation. This compound, like other NSAIDs, exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins. However, evidence suggests that its immunomodulatory actions extend beyond COX inhibition to the direct modulation of cytokine production in macrophages. Understanding these mechanisms is crucial for the strategic development of anti-inflammatory therapeutics.
This compound's Effect on Cytokine Release: Quantitative Data
This compound has been shown to differentially modulate the release of various cytokines from stimulated macrophage cell lines. The following tables summarize the quantitative data from key in vitro studies.
Table 1: Effect of this compound on Cytokine Release in LPS-Stimulated THP-1 Monocytic Cells [1]
| Cytokine | Effect of this compound | IC50 (µM) | Cell Line | Stimulant |
| Interleukin-6 (IL-6) | Marked Inhibition | 54 | THP-1 | LPS |
| TNF-α | Moderate Inhibition | Not Determined | THP-1 | LPS |
| IL-1β | Moderate Inhibition | Not Determined | THP-1 | LPS |
LPS: Lipopolysaccharide
Signaling Pathways Modulated by this compound
The production of pro-inflammatory cytokines in macrophages is tightly regulated by intracellular signaling cascades. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to this regulation. While direct studies on this compound's effects on these pathways in macrophages are limited, research on other oxicam NSAIDs provides strong evidence for their mechanism of action. A novel oxicam compound, XK01, has been shown to attenuate inflammation by suppressing both the NF-κB and MAPK pathways in RAW264.7 macrophages.[1][2] It is plausible that this compound shares a similar mechanism of action.
The NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory gene expression. In resting macrophages, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokine genes.[3] Studies on the oxicam XK01 have demonstrated that it can inhibit the phosphorylation of both p65 and IκBα, thereby preventing the nuclear translocation of p65.[1][2]
The MAPK Signaling Pathway
The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are key transducers of extracellular signals to cellular responses, including the production of inflammatory cytokines.[4] Upon LPS stimulation in macrophages, these kinases are phosphorylated and activated, leading to the activation of transcription factors such as AP-1, which in turn promote the expression of pro-inflammatory genes. The oxicam derivative XK01 has been shown to inhibit the LPS-induced phosphorylation of p38, JNK, and ERK in RAW264.7 macrophages.[1][2]
Experimental Protocols
To investigate the modulatory effects of this compound on cytokine release in macrophage cell lines, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Cell Culture and Differentiation
-
Cell Line: Human monocytic cell line THP-1 or murine macrophage cell line RAW 264.7.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Differentiation (for THP-1 cells): To differentiate THP-1 monocytes into macrophage-like cells, treat the cells with 50-100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24-48 hours. After differentiation, replace the PMA-containing medium with fresh culture medium and allow the cells to rest for 24 hours before stimulation.
Macrophage Stimulation and this compound Treatment
This workflow outlines the process of stimulating macrophages and treating them with this compound to assess the impact on cytokine production.
Cytokine Measurement by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine concentrations in cell culture supernatants.
-
Principle: A sandwich ELISA is typically used. A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The supernatant containing the cytokine is added, followed by a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). A substrate is then added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of cytokine present.
-
Procedure:
-
Coat a 96-well plate with a capture antibody against the target cytokine (e.g., anti-human IL-6) overnight at 4°C.
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature.
-
Wash the plate and add the substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve using known concentrations of the recombinant cytokine. Use the standard curve to determine the concentration of the cytokine in the experimental samples.
Conclusion
This compound demonstrates significant modulatory effects on cytokine release from macrophage cell lines, with a pronounced inhibition of IL-6 and moderate effects on TNF-α and IL-1β. The underlying mechanism likely involves the suppression of the NF-κB and MAPK signaling pathways, key regulators of pro-inflammatory gene expression. The experimental protocols detailed in this guide provide a framework for further investigation into the immunomodulatory properties of this compound and other oxicam derivatives. A deeper understanding of these mechanisms will facilitate the development of more targeted and effective anti-inflammatory therapies.
References
- 1. Novel oxicam nonsteroidal compound XK01 attenuates inflammation by suppressing the NF-κB and MAPK pathway in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel oxicam nonsteroidal compound XK01 attenuates inflammation by suppressing the NF-κB and MAPK pathway in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]
Lornoxicam's Impact on Inducible Nitric Oxide Synthase (iNOS) Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lornoxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, is a potent inhibitor of cyclooxygenase (COX) enzymes. Beyond its well-established role in prostaglandin synthesis inhibition, this compound demonstrates a significant impact on the inducible nitric oxide synthase (iNOS) pathway. This guide provides a comprehensive technical overview of this compound's effects on iNOS activity, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, immunology, and drug development.
Quantitative Analysis of this compound's Inhibitory Activity
This compound has been shown to dose-dependently inhibit the formation of nitric oxide (NO), a direct product of iNOS activity. The inhibitory potency of this compound on iNOS and other key inflammatory mediators is summarized in the table below.
| Target Enzyme/Molecule | Cell Line | Parameter | Value | Reference |
| Inducible Nitric Oxide Synthase (iNOS) | RAW 264.7 (murine macrophages) | IC50 (NO formation) | 65 µM | [1][2][3] |
| Interleukin-6 (IL-6) | THP-1 (human monocytic cells) | IC50 | 54 µM | [1][2][3] |
| Cyclooxygenase-1 (COX-1) | Intact human cells | IC50 | 0.005 µM | [1][2] |
| Cyclooxygenase-2 (COX-2) | Intact human cells | IC50 | 0.008 µM | [1][2] |
Table 1: Summary of this compound's in vitro inhibitory concentrations.
Experimental Protocols
The following sections detail the methodologies employed in key experiments to elucidate the effect of this compound on iNOS activity.
Determination of iNOS Activity (Nitric Oxide Production)
This protocol outlines the measurement of nitric oxide production in cell culture, which serves as a surrogate for iNOS activity.
Objective: To quantify the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: RAW 264.7 (murine macrophage cell line).
Methodology:
-
Cell Culture and Stimulation: RAW 264.7 cells are cultured in appropriate media and seeded into multi-well plates. The cells are then stimulated with LPS to induce the expression of iNOS.
-
This compound Treatment: Concurrently with LPS stimulation, cells are treated with varying concentrations of this compound or a vehicle control.
-
Sample Collection: After a defined incubation period, the cell culture supernatant is collected.
-
Nitrite Quantification (Griess Reaction): The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reaction.[1][2] This colorimetric assay involves the reaction of nitrite with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound, the absorbance of which is measured spectrophotometrically.
-
Data Analysis: The percentage of inhibition of NO production at each this compound concentration is calculated relative to the vehicle-treated control. The IC50 value is then determined from the dose-response curve.
Experimental workflow for determining iNOS inhibition.
Signaling Pathways
This compound's inhibitory effect on iNOS activity is linked to its modulation of upstream signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway.
NF-κB Signaling Pathway in iNOS Regulation
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate signaling cascades that lead to the activation of NF-κB. Activated NF-κB translocates to the nucleus and binds to the promoter region of the iNOS gene, thereby inducing its transcription and subsequent translation into the iNOS enzyme. This compound is presumed to interfere with this pathway, leading to a downregulation of iNOS expression.[4][5]
This compound's proposed inhibition of the NF-κB signaling pathway for iNOS expression.
Concluding Remarks
The available data robustly demonstrates that this compound, in addition to its potent and balanced inhibition of COX-1 and COX-2, is an effective inhibitor of iNOS-derived nitric oxide production.[1][2][6] This inhibitory action is likely mediated through the downregulation of the NF-κB signaling pathway.[4][5] These findings underscore the multifaceted anti-inflammatory profile of this compound and provide a strong rationale for its use in inflammatory conditions where both prostaglandins and nitric oxide play significant pathological roles. Further research is warranted to fully elucidate the precise molecular mechanisms of this compound's interaction with the NF-κB pathway and its subsequent impact on iNOS expression and activity.
References
- 1. The analgesic NSAID this compound inhibits cyclooxygenase (COX)-1/-2, inducible nitric oxide synthase (iNOS), and the formation of interleukin (IL)-6 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. Therapeutic effects of this compound-loaded nanomicellar formula in experimental models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses recurrent herpetic stromal keratitis through down-regulation of nuclear factor-kappaB: an experimental study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound · A Unique Anti-Inflammatory Drug [this compound.org]
Understanding the Pharmacokinetics of Lornoxicam in Preclinical Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, characterized by its potent analgesic and anti-inflammatory properties. A distinguishing feature of this compound compared to other oxicams is its relatively short elimination half-life, which is approximately 3 to 5 hours in humans.[1][2] In preclinical drug development, a thorough understanding of a compound's pharmacokinetic profile in various animal models is paramount for predicting its behavior in humans. This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound in key preclinical species, details the experimental methodologies employed in these studies, and visualizes the primary metabolic pathway and a typical experimental workflow.
This compound Pharmacokinetics in Preclinical Models
The pharmacokinetic profile of this compound has been investigated in several preclinical animal models. However, the extent of publicly available data varies significantly between species. This section summarizes the key pharmacokinetic parameters for this compound, with a focus on rabbits, for which the most comprehensive data is available.
Data Presentation: Pharmacokinetic Parameters of this compound
The following tables summarize the reported pharmacokinetic parameters of this compound in rabbits following various routes of administration.
Table 1: Pharmacokinetics of this compound in Rabbits after Intravenous (IV) Administration
| Parameter | Value | Reference |
| Dose | 0.4 mg/kg | [3] |
| Distribution Half-life (t½α) | 0.238 h | [3] |
| Elimination Half-life (t½β) | 2.611 h | [3] |
| Volume of Distribution (Vdss) | 1.499 L | [3] |
| Total Body Clearance (ClB) | 0.413 L/h | [3] |
| AUC | 7.262 µg.h/mL (for a 2 mg dose) | [4] |
| Cmax | 3.024 µg/mL (for a 2 mg dose) | [4] |
Table 2: Pharmacokinetics of this compound in Rabbits after Intramuscular (IM) Administration
| Parameter | Value | Reference |
| Dose | 0.4 mg/kg | [3] |
| Absorption Half-life (t½ab) | 1.228 h | [3] |
| Time to Maximum Concentration (Tmax) | 1.512 h | [3] |
| Maximum Concentration (Cmax) | 0.463 µg/mL | [3] |
| Elimination Half-life (t½β) | 2.283 h | [3] |
| Systemic Bioavailability (F) | 99.79% | [3] |
Table 3: Pharmacokinetics of this compound in Rabbits after Buccal Administration (2 mg dose)
| Formulation | Tmax (h) | Cmax (µg/mL) | AUC (µg.h/mL) | Bioavailability (F) | Reference |
| Formulation 1 | 1.756 ± 0.124 | 0.899 ± 0.051 | 4.291 ± 0.245 | 59.09% | [4] |
| Formulation 2 | 1.807 ± 0.245 | 1.144 ± 0.046 | 5.621 ± 0.235 | 77.40% | [4] |
| Formulation 3 | 1.849 ± 0.165 | 1.248 ± 0.158 | 6.275 ± 0.145 | 86.41% | [4] |
Species-Specific Insights
-
Rabbits: As evidenced by the tables above, this compound is well-absorbed after intramuscular administration in rabbits, with near-complete bioavailability.[3] Intravenous administration follows a two-compartment model, indicating distribution into peripheral tissues followed by elimination.[3] Buccal formulations have also demonstrated good bioavailability.[4]
-
Mice and Dogs: There is a significant lack of publicly available, detailed pharmacokinetic data (Cmax, Tmax, AUC, t1/2) for this compound in mice and dogs. While studies have been conducted in these species, the quantitative parameters necessary for a comprehensive comparison are not reported in the accessible literature.[2]
Metabolism and Excretion
This compound is extensively metabolized in the liver, with the primary metabolic pathway being 5'-hydroxylation.[6] This reaction is catalyzed by the cytochrome P450 enzyme, specifically CYP2C9.[6] The resulting major metabolite, 5'-hydroxy-lornoxicam, is pharmacologically inactive.[2] Following metabolism, the glucuronidated metabolites are excreted in both urine and feces.[1] Unchanged this compound is generally not detected in urine.[7]
Metabolic pathway of this compound.
Experimental Protocols
The following sections detail the typical methodologies used in preclinical pharmacokinetic studies of this compound.
Animal Models and Drug Administration
-
Species: Commonly used preclinical models include New Zealand white rabbits, Sprague-Dawley rats, and Beagle dogs.
-
Housing and Acclimatization: Animals are typically housed in controlled environments with standard diet and water ad libitum. An acclimatization period is allowed before the study commences.
-
Drug Administration:
-
Oral (PO): this compound is often administered via oral gavage as a solution or suspension.
-
Intravenous (IV): A solution of this compound is administered as a bolus injection, typically into a marginal ear vein (rabbits) or a cephalic or saphenous vein (dogs).
-
Intramuscular (IM): this compound is injected into a suitable muscle mass, such as the thigh muscles.
-
Blood Sampling
-
Collection Sites: Blood samples are collected from appropriate sites, such as the marginal ear vein in rabbits or the jugular, cephalic, or saphenous veins in rats and dogs.
-
Time Points: A series of blood samples are collected at predetermined time points post-dosing to adequately characterize the plasma concentration-time profile.
-
Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored frozen (typically at -20°C or -80°C) until analysis.
Bioanalytical Methods
The quantification of this compound in plasma is crucial for pharmacokinetic analysis. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
-
Sample Preparation: To remove interfering substances, plasma samples typically undergo a preparation step such as protein precipitation with an organic solvent (e.g., acetonitrile) or liquid-liquid extraction.
-
Chromatographic Separation:
-
HPLC: Reversed-phase columns (e.g., C18) are commonly used to separate this compound from other plasma components. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
-
LC-MS/MS: This technique offers higher sensitivity and selectivity. Similar chromatographic principles to HPLC are used, but the detector is a mass spectrometer.
-
-
Detection:
-
HPLC: UV detection is frequently used, with the wavelength set at the maximum absorbance of this compound (around 370-380 nm).
-
LC-MS/MS: Mass spectrometry allows for the specific detection of this compound and its internal standard based on their mass-to-charge ratios.
-
-
Method Validation: Analytical methods are validated to ensure their accuracy, precision, linearity, and sensitivity, following regulatory guidelines.
Typical experimental workflow for a preclinical pharmacokinetic study.
Conclusion
This technical guide has synthesized the available information on the pharmacokinetics of this compound in preclinical animal models. The data in rabbits is the most comprehensively reported, demonstrating good absorption and bioavailability. While studies in rats indicate dose-linearity and sex-dependent differences, a notable gap exists in the public availability of specific pharmacokinetic parameters for rats, mice, and dogs. The primary metabolic pathway of this compound is well-established, proceeding via CYP2C9-mediated 5'-hydroxylation. The experimental protocols outlined provide a foundational understanding of the methodologies employed in generating pharmacokinetic data for this compound. For researchers and drug development professionals, the existing data provides a solid basis for understanding the preclinical profile of this compound, while also highlighting the need for further publicly accessible, comparative pharmacokinetic studies in a wider range of species to refine interspecies scaling and human dose prediction.
References
- 1. Clinical pharmacokinetics of this compound. A short half-life oxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of the pharmacological properties, pharmacokinetics and animal safety assessment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]
- 5. Evaluation of chronic oral toxicity and carcinogenic potential of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Pharmacokinetics of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Lornoxicam's Impact on Polymorphonuclear Leukocyte Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of lornoxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, on the migration of polymorphonuclear leukocytes (PMNs), also known as neutrophils. A critical process in the inflammatory response, PMN migration to sites of injury or infection is a key target for anti-inflammatory therapies. This document summarizes key quantitative data, details experimental methodologies, and visualizes the complex signaling pathways and experimental workflows involved in investigating this compound's modulatory role in PMN chemotaxis.
Quantitative Analysis of this compound's Inhibitory Effect on PMN Migration
This compound has been demonstrated to significantly inhibit the migration of human PMNs in response to various chemoattractants. The following tables summarize the quantitative data from in vitro studies, providing a clear comparison of this compound's efficacy at different concentrations against different chemotactic agents.
Table 1: Inhibition of fMLP-induced PMN Migration by this compound [1][2]
| This compound Concentration (µM) | Mean Inhibition (%) |
| 0.01 | Not Statistically Significant |
| 1.0 | Statistically Significant |
| 100 | ~70% |
Chemoattractant: N-formyl-methionyl-leucyl-phenylalanine (fMLP) at 0.1 µM.
Table 2: Inhibition of Interleukin-8-induced PMN Migration by this compound [1][2]
| This compound Concentration (µM) | Mean Inhibition (%) |
| 0.01 | ~30% |
| 1.0 | Statistically Significant |
| 100 | ~70% |
Chemoattractant: Interleukin-8 (IL-8) at 25 ng/mL.
Table 3: Inhibition of Substance P-induced PMN Migration by this compound [1][2]
| This compound Concentration (µM) | Mean Inhibition (%) |
| 0.01 | ~22% (Not Statistically Significant) |
| 1.0 | ~40% |
| 100 | ~58% |
Chemoattractant: Substance P (SP) at 0.1 µM.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the quantitative data tables. These protocols are foundational for researchers aiming to replicate or build upon these findings.
Isolation of Human Polymorphonuclear Leukocytes
A standard method for isolating PMNs from whole human blood is density gradient centrifugation.
Materials:
-
Anticoagulated (e.g., with heparin or EDTA) whole blood from healthy donors.
-
Ficoll-Paque™ or similar density gradient medium.
-
Hanks' Balanced Salt Solution (HBSS).
-
Red Blood Cell (RBC) Lysis Buffer.
-
Phosphate Buffered Saline (PBS).
-
Centrifuge.
Procedure:
-
Dilute the anticoagulated whole blood 1:1 with HBSS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque™ in a centrifuge tube, creating a distinct interface.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible: an upper plasma layer, a mononuclear cell layer (lymphocytes and monocytes) at the plasma-Ficoll interface, the Ficoll-Paque™ layer, and a pellet at the bottom containing erythrocytes and granulocytes (PMNs).
-
Aspirate and discard the upper layers, including the mononuclear cell band.
-
Resuspend the pellet containing PMNs and erythrocytes in HBSS.
-
To remove contaminating erythrocytes, treat the cell suspension with RBC Lysis Buffer for 5-10 minutes.
-
Centrifuge the suspension at 250 x g for 10 minutes and discard the supernatant.
-
Wash the PMN pellet twice with HBSS.
-
Resuspend the final PMN pellet in the appropriate assay medium and determine cell viability and concentration using a hemocytometer and trypan blue exclusion. A purity of >95% PMNs is typically achieved.
Boyden Microchemotaxis Chamber Assay
The Boyden chamber assay is a widely used method to quantify the chemotactic response of cells.
Materials:
-
48-well microchemotaxis Boyden chamber.
-
Polyvinylpyrrolidone (PVP)-free polycarbonate filters with a 3 µm pore size.
-
Chemoattractants: fMLP, IL-8, Substance P.
-
This compound.
-
Assay medium (e.g., RPMI 1640).
-
Methanol.
-
Giemsa stain.
-
Microscope.
Procedure:
-
Place the chemoattractant solution (e.g., 0.1 µM fMLP) in the lower wells of the Boyden chamber. For control wells, add assay medium alone.
-
Cover the lower wells with the polycarbonate filter.
-
In the upper wells, add the suspension of isolated PMNs (typically at a concentration of 1 x 10^6 cells/mL) that have been pre-incubated with various concentrations of this compound or vehicle control.
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60 minutes.
-
After incubation, remove the filter. Scrape the non-migrated cells from the upper surface of the filter.
-
Fix the filter in methanol and stain with Giemsa.
-
Mount the filter on a microscope slide.
-
Quantify the number of migrated cells by counting the cells that have moved through the pores to the lower side of the filter in several high-power fields using a light microscope.
-
The chemotactic index is calculated as the ratio of the number of cells migrating towards the chemoattractant to the number of cells migrating towards the control medium. The percentage of inhibition is calculated relative to the migration observed with the chemoattractant alone.
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the proposed signaling pathways involved in PMN migration and the experimental workflow.
Signaling Pathways in PMN Chemotaxis and Potential this compound Interference
Polymorphonuclear leukocyte migration is a complex process initiated by the binding of chemoattractants to G-protein coupled receptors (GPCRs) on the cell surface. This binding triggers a cascade of intracellular signaling events, leading to cytoskeletal rearrangement and directed cell movement. The chemoattractants fMLP, IL-8, and Substance P all utilize distinct GPCRs but are thought to converge on common downstream signaling pathways. While the precise mechanism of this compound's inhibitory effect on PMN migration is not fully elucidated, evidence suggests it may interfere with G-protein signaling, a central node in these pathways.[3]
References
- 1. A rapid one-step procedure for purification of mononuclear and polymorphonuclear leukocytes from human blood using a modification of the Hypaque-Ficoll technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. article.imrpress.com [article.imrpress.com]
- 3. This compound Inhibits Human Polymorphonuclear Cell Migration Induced by fMLP, Interleukin-8 and Substance P [wisdomlib.org]
Methodological & Application
Application Notes and Protocols for Lornoxicam In Vitro Cell Culture Treatment
These application notes provide an overview and detailed protocols for utilizing lornoxicam in in vitro cell culture experiments. The information is intended for researchers, scientists, and professionals in drug development investigating the anti-inflammatory and anti-cancer properties of this compound.
This compound, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, is a potent inhibitor of cyclooxygenase (COX) enzymes.[1][2] It demonstrates a balanced inhibition of both COX-1 and COX-2 isoforms.[3][4] Beyond its primary mechanism of inhibiting prostaglandin synthesis, this compound has been shown to affect other key inflammatory mediators.[2][5] In vitro studies have demonstrated its ability to inhibit inducible nitric oxide synthase (iNOS) and the production of interleukin-6 (IL-6).[1][3][6] Furthermore, recent research has explored its potential as an anti-cancer agent, showing effects on the viability, proliferation, and migration of various cancer cell lines.[7][8][9]
Mechanism of Action Overview
This compound's primary mechanism of action is the inhibition of COX-1 and COX-2, which are critical enzymes in the biosynthesis of prostaglandins from arachidonic acid.[2][4] Prostaglandins are key mediators of inflammation, pain, and fever.[4] this compound's balanced inhibition of both COX isoforms is a distinguishing feature.[3][4] Additionally, it has been shown to inhibit iNOS, leading to reduced nitric oxide (NO) production, and to suppress the formation of the pro-inflammatory cytokine IL-6 in monocytic cells.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies on this compound.
Table 1: Inhibitory Concentrations (IC50) of this compound on Inflammatory Mediators
| Target | Cell Line | Assay | IC50 (µM) | Reference |
| COX-1 | Human Platelets | Aggregation | 0.005 | [3] |
| COX-1 | HEL cells | TXB2 formation | - | [3] |
| COX-2 | J774.2 (murine) | 6-keto-PGF1α formation | - | [3] |
| COX-2 | Mono Mac 6 (human) | 6-keto-PGF1α formation | 0.008 | [3] |
| iNOS | RAW 264.7 (murine) | Nitric Oxide (NO) formation | 65 | [3] |
| IL-6 | THP-1 (human) | IL-6 formation | 54 | [3] |
Table 2: Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration (µg/mL) | Time (h) | Viability (%) | Reference |
| HeLa | Cervical Cancer | MTT | 200 | 24 | ~88 | [9] |
| HeLa | Cervical Cancer | MTT | 400 | 24 | ~80 | [9] |
| HT-29 | Colorectal Adenocarcinoma | MTT | 200 | 24 | ~83 | [9] |
| HT-29 | Colorectal Adenocarcinoma | MTT | 400 | 24 | ~70 | [9] |
| MCF-7 | Breast Adenocarcinoma | MTT | 100-400 | 24 | No significant effect | [9] |
Experimental Protocols
A generalized workflow for in vitro cell culture experiments with this compound is presented below.
Protocol 1: Determination of this compound's Effect on Pro-inflammatory Cytokine Production
This protocol is adapted from studies on the THP-1 human monocytic cell line.[3]
Objective: To quantify the inhibitory effect of this compound on the production of Interleukin-6 (IL-6).
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Lipopolysaccharide (LPS)
-
96-well cell culture plates
-
Human IL-6 ELISA kit
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified incubator.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Cell Seeding: Seed THP-1 cells into 96-well plates at a density of 1 x 10^6 cells/mL.
-
Treatment: Pre-incubate the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce IL-6 production by adding LPS to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.
-
ELISA: Quantify the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of IL-6 production for each this compound concentration compared to the LPS-stimulated control. Determine the IC50 value by plotting the percentage inhibition against the log of the this compound concentration.
Protocol 2: Assessment of this compound's Anti-proliferative Effects on Cancer Cells
This protocol is based on studies investigating the effect of this compound on cancer cell lines such as HeLa and HT-29.[9]
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells using the MTT assay.
Materials:
-
HeLa or HT-29 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and penicillin/streptomycin
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Culture: Maintain HeLa or HT-29 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 atmosphere.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions in complete culture medium.
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound (e.g., 50, 100, 200, 400 µg/mL). Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the cells for 24 or 48 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the control (untreated cells) and plot the results to determine the effect of this compound on cell proliferation.
Protocol 3: Evaluation of this compound's Effect on Cell Migration
This protocol describes a wound-healing (scratch) assay to assess the impact of this compound on cancer cell migration.[8]
Objective: To qualitatively and quantitatively assess the effect of this compound on the migration of adherent cells.
Materials:
-
Adherent cell line (e.g., HeLa, HT-29, or L929 fibroblasts)[10]
-
Appropriate complete culture medium
-
This compound
-
DMSO
-
6-well or 12-well plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will form a confluent monolayer after 24 hours.
-
Wound Creation: Once the cells are confluent, create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the PBS with fresh medium containing a non-toxic concentration of this compound (determined from viability assays) and a vehicle control.
-
Image Acquisition (Time 0): Immediately capture images of the scratch in predefined areas for each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.
-
Image Acquisition (Time X): Capture images of the same predefined areas at various time points (e.g., 12, 24, 48 hours).
-
Data Analysis:
-
Measure the width of the scratch at different points for each image.
-
Alternatively, use image analysis software (like ImageJ) to quantify the area of the wound.
-
Calculate the percentage of wound closure at each time point for the treated and control groups. Compare the migration rates between the groups. A significant inhibition of the migration capacity may be observed.[8]
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C13H10ClN3O4S2 | CID 54690031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The analgesic NSAID this compound inhibits cyclooxygenase (COX)-1/-2, inducible nitric oxide synthase (iNOS), and the formation of interleukin (IL)-6 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. jddtonline.info [jddtonline.info]
- 6. One moment, please... [crpsonline.com]
- 7. The effects of meloxicam, this compound, ketoprofen, and dexketoprofen on human cervical, colorectal, and mammary carcinoma cell lines [pharmacia.pensoft.net]
- 8. [PDF] The effects of meloxicam, this compound, ketoprofen, and dexketoprofen on human cervical, colorectal, and mammary carcinoma cell lines | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. lokmanhekimhs.com [lokmanhekimhs.com]
Application Notes and Protocols for Utilizing Lornoxicam in Neuropathic Pain Animal Models
Introduction
Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, distinguished by its potent analgesic and anti-inflammatory properties.[1] It functions as a balanced, non-selective inhibitor of cyclooxygenase-1 and -2 (COX-1 and COX-2), enzymes crucial for the synthesis of prostaglandins involved in pain and inflammation.[2][3] While extensively used for musculoskeletal and postoperative pain, its application in preclinical models of neuropathic pain is an area of growing interest for researchers.[1][4] These notes provide detailed protocols and summarized data to guide the use of this compound in animal models designed to investigate neuropathic pain mechanisms and screen potential analgesics.
Mechanism of Action in Neuropathic Pain
This compound's primary mechanism involves the inhibition of COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins (PGs).[5][6] Prostaglandins are key mediators that sensitize peripheral nociceptors and contribute to central sensitization in the spinal cord, a hallmark of neuropathic pain.[7] By reducing PG synthesis, this compound mitigates inflammatory responses and hyperalgesia.[2][8] Beyond COX inhibition, this compound has been shown to suppress the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and nitric oxide, both of which are implicated in the pathogenesis of neuropathic pain.[7][9] Some evidence also suggests it may elevate levels of endogenous opioids like dynorphin and ß-endorphin, contributing to its analgesic effect.[10]
Caption: this compound's primary mechanism of action.
Experimental Protocols
Protocol 1: Induction of Spinal Nerve Ligation (SNL) Neuropathic Pain Model
The SNL model is a widely used and reliable method for inducing signs of neuropathic pain, including mechanical allodynia and thermal hyperalgesia.[11]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250g)
-
Anesthetic (e.g., Isoflurane or Ketamine/Xylazine cocktail)
-
Surgical tools (scalpel, scissors, forceps, retractors)
-
6-0 silk suture
-
Antiseptic solution and sterile saline
-
Warming pad
Procedure:
-
Anesthetize the rat and confirm the absence of a pedal withdrawal reflex.
-
Place the animal in a prone position on a warming pad to maintain body temperature.
-
Shave and sterilize the skin over the left lumbar region.
-
Make a paraspinal incision at the L4-S2 level.
-
Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.
-
Isolate the L5 spinal nerve distal to the dorsal root ganglion (DRG).
-
Tightly ligate the L5 spinal nerve with a 6-0 silk suture.[11] Ensure the ligation is secure. In some variations, both L5 and L6 are ligated.[11]
-
Confirm hemostasis and close the muscle layer with 4-0 absorbable sutures and the skin with wound clips or sutures.
-
Administer a post-operative analgesic (e.g., buprenorphine), ensuring it does not interfere with the study's primary endpoint. Allow the animal to recover on a warming pad.
-
Sham-operated animals undergo the same surgical procedure, including nerve exposure, but without ligation.
-
Allow 7-14 days for the full development of neuropathic pain behaviors before commencing drug administration and behavioral testing.[4]
Protocol 2: this compound Administration
Materials:
-
This compound powder
-
Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose)
-
Syringes and appropriate gauge needles for the chosen administration route
-
Vortex mixer and analytical balance
Procedure:
-
Prepare this compound solution fresh on the day of the experiment.
-
Weigh the required amount of this compound and dissolve/suspend it in the chosen vehicle. Vortex thoroughly to ensure a homogenous solution/suspension.
-
Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injections are common in rodent studies.[8][12][13][14]
-
Administer the prepared this compound solution or vehicle to the respective animal groups. For acute studies, administration typically occurs 25-30 minutes before behavioral testing.[13][14] For chronic studies, a daily dosing regimen may be required.[4]
Protocol 3: Behavioral Assessment of Neuropathic Pain
A. Mechanical Allodynia (von Frey Test):
-
Acclimate the animals in individual transparent boxes on a raised wire mesh floor for at least 15-20 minutes before testing.
-
Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw on the injured (ipsilateral) side.
-
A positive response is recorded as a brisk withdrawal, flinching, or licking of the paw.
-
Determine the 50% paw withdrawal threshold (PWT) using the up-down method. A significant decrease in PWT in the injured paw compared to baseline or the contralateral paw indicates mechanical allodynia.
B. Thermal Hyperalgesia (Hargreaves Plantar Test):
-
Acclimate the animals in individual plexiglass chambers on a glass plate for 15-20 minutes.
-
Position a radiant heat source (e.g., a high-intensity projector lamp) beneath the glass plate, targeting the plantar surface of the ipsilateral hind paw.
-
Measure the time taken for the animal to withdraw its paw (paw withdrawal latency, PWL). A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.
-
A significant decrease in PWL in the injured paw indicates thermal hyperalgesia.
Caption: General experimental workflow for testing this compound.
Data Presentation: Summary of this compound's Efficacy
The following tables summarize quantitative data from preclinical studies.
Table 1: Effects of this compound on Behavioral Outcomes in Pain Models
| Animal Model | Species | This compound Dose & Route | Behavioral Test | Key Finding | Reference |
| L5 Spinal Nerve Transection | Rat | Not specified, daily for 21 days | Mechanical Allodynia (von Frey) | Significantly inhibited mechanical allodynia. | [4] |
| Formalin-induced Hyperalgesia | Rat | 1.3 mg/kg, i.p. | Thermal Hyperalgesia (Plantar) | Fully effective in preventing thermal hyperalgesia. | [8][9] |
| Carrageenan-induced Edema | Rat | 0.3 mg/kg, i.v. | Paw & Ankle Edema | 45% reduction in associated c-Fos spinal neurons. | [13][14] |
| Carrageenan-induced Edema | Rat | 9 mg/kg, i.v. | Paw & Ankle Edema | 75% reduction in associated c-Fos spinal neurons. | [13][14] |
Table 2: Effects of this compound on Cellular and Molecular Markers
| Animal Model | Species | This compound Dose & Route | Marker Assessed | Key Finding | Reference |
| Carrageenan-induced Inflammation | Rat | 0.1 - 9 mg/kg, i.v. | c-Fos expression (Spinal Cord) | Dose-dependent reduction in c-Fos neurons (up to 75% at 9 mg/kg). | [13][14] |
| In Vitro (THP-1 Monocytes) | Human | Not applicable | Interleukin-6 (IL-6) | Marked inhibitory activity on endotoxin-induced IL-6 formation. | [7] |
| In Vitro | Not specified | Not applicable | Nitric Oxide (NO) | Inhibited the formation of nitric oxide. | [7] |
Neuroinflammatory Signaling in Neuropathic Pain
Peripheral nerve injury triggers a complex neuroinflammatory cascade involving the activation of glial cells (microglia and astrocytes) in the spinal cord.[15] These activated cells release a host of pro-inflammatory mediators, including cytokines (TNF-α, IL-1β, IL-6) and chemokines.[15][16] These mediators enhance synaptic transmission, increase neuronal excitability, and contribute to the maintenance of central sensitization, leading to chronic pain states.[17] this compound's ability to inhibit prostaglandins and cytokines like IL-6 suggests it can interfere with this signaling cascade, thereby reducing neuroinflammation and pain.[7]
Caption: Neuroinflammatory signaling in neuropathic pain.
Application Notes for Researchers
-
Dose Selection: this compound demonstrates potent effects at low doses. A dose of 1.3 mg/kg (i.p.) was fully effective against thermal hyperalgesia in rats, while i.v. doses as low as 0.3 mg/kg significantly reduced nociceptive markers in the spinal cord.[8][14] Dose-response studies are recommended to determine the optimal concentration for a specific model and behavioral endpoint.
-
Model Selection: While this compound has shown efficacy in inflammatory pain models with a neuropathic component (e.g., formalin test), its effects have also been confirmed in a direct nerve injury model (L5 spinal nerve transection).[4][8] The choice of model (e.g., Chronic Constriction Injury (CCI), Spared Nerve Injury (SNI), or SNL) should align with the specific research question.
-
Comparison with Other NSAIDs: Studies comparing this compound to other NSAIDs like piroxicam and meloxicam found that while all reduced hyperalgesia to some extent, only this compound was fully effective.[8][9] This suggests that the balanced inhibition of both COX-1 and COX-2 may be crucial for maximal anti-hyperalgesic activity in these models.[8]
-
Central vs. Peripheral Effects: The strong correlation between this compound's reduction of peripheral edema and spinal c-Fos expression suggests a predominantly peripheral site of action.[14] However, its ability to modulate central processes like cytokine production and potentially endogenous opioid levels indicates a multi-faceted mechanism that is beneficial in treating the complex nature of neuropathic pain.[7][10]
-
Limitations: In one study, while this compound effectively treated mechanical allodynia, it did not ameliorate associated cognitive deficits in a neuropathic pain model, unlike the antidepressant amitriptyline.[4] This highlights the importance of selecting therapeutic agents based on the full spectrum of symptoms being targeted.
References
- 1. This compound. A review of its pharmacology and therapeutic potential in the management of painful and inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound in the treatment of acute and chronic musculoskeletal pain | Polishchuk | Modern Rheumatology Journal [mrj.ima-press.net]
- 4. Amitriptyline rather than this compound ameliorates neuropathic pain-induced deficits in abilities of spatial learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Mechanism of action: this compound's anti-inflammatory and analgesic activity is related to its inhibitory action on prostaglandin and thromboxane synthesis through the inhibition | Semantic Scholar [semanticscholar.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. crpsonline.com [crpsonline.com]
- 8. Effects of this compound, piroxicam, and meloxicam in a model of thermal hindpaw hyperalgesia induced by formalin injection in rat tail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Effects of this compound, piroxicam, and meloxicam in a model of thermal hindpaw hyperalgesia induced by formalin injection in rat tail. | Semantic Scholar [semanticscholar.org]
- 10. jddtonline.info [jddtonline.info]
- 11. Segmental spinal nerve ligation model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Potent anti-inflammatory/analgesic effects of this compound in comparison to other nsaids: a c-fos study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dose-related anti-inflammatory/analgesic effects of this compound: a spinal c-Fos protein study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting cytokines for treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemokines and cytokines in neuroinflammation leading to neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Pro-inflammatory cytokines and leukocyte integrins associated with chronic neuropathic pain in traumatic and inflammatory neuropathies: Initial observations and hypotheses [frontiersin.org]
Application Notes and Protocols for Lornoxicam in Cancer Cell Line Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Lornoxicam, a non-steroidal anti-inflammatory drug (NSAID), in cancer cell line proliferation assays. This document outlines the inhibitory effects of this compound on various cancer cell lines, details its mechanism of action, and provides standardized protocols for assessing its anti-proliferative activity.
Introduction
This compound, a member of the oxicam class of NSAIDs, is a potent inhibitor of cyclooxygenase (COX) enzymes, with a balanced inhibition of both COX-1 and COX-2.[1] Beyond its established anti-inflammatory and analgesic properties, this compound has demonstrated potential as an anti-cancer agent by inhibiting cancer cell proliferation and migration, and inducing apoptosis.[2] Its mechanism of action in cancer is attributed to both COX-dependent and COX-independent pathways, including the modulation of the NF-κB signaling cascade.[3][4]
Data Presentation: Anti-proliferative Effects of this compound
The following tables summarize the quantitative data on the effect of this compound on the viability of various cancer cell lines.
Table 1: Effect of this compound on HeLa (Cervical Cancer) Cell Viability [2]
| Concentration (µg/mL) | Mean Cell Viability (%) after 24h (± SD) | Mean Cell Viability (%) after 48h (± SD) |
| 50 | 95.21 ± 1.15 | 87.91 ± 2.12 |
| 100 | 91.45 ± 0.88 | 75.63 ± 1.98 |
| 200 | 88.36 ± 0.30 | 63.24 ± 2.54 |
| 400 | 79.95 ± 0.53 | 40.69 ± 2.45 |
Table 2: Effect of this compound on HT-29 (Colorectal Cancer) Cell Viability [2]
| Concentration (µg/mL) | Mean Cell Viability (%) after 24h (± SD) | Mean Cell Viability (%) after 48h (± SD) |
| 100 | 92.58 ± 2.72 | 77.24 ± 4.49 |
| 200 | 82.50 ± 2.99 | 52.09 ± 2.58 |
| 400 | 70.38 ± 2.09 | 38.93 ± 3.10 |
Table 3: Effect of this compound on MCF-7 (Breast Cancer) Cell Viability [5]
| Concentration (µg/mL) | Mean Cell Viability (%) after 24h | Mean Cell Viability (%) after 48h |
| 50 | No significant effect | No significant effect |
| 100 | No significant effect | No significant effect |
| 200 | No significant effect | No significant effect |
| 400 | No significant effect | No significant effect |
Note: In the study by Marinov L et al. (2024), this compound did not show a statistically significant effect on the cell viability of MCF-7 cells at the tested concentrations and time intervals.[5]
Mechanism of Action in Cancer Cells
This compound's anti-cancer effects are mediated through multiple pathways:
-
COX Inhibition: As a potent inhibitor of both COX-1 and COX-2, this compound blocks the synthesis of prostaglandins.[1] Prostaglandins, particularly PGE2 produced by COX-2, are implicated in promoting cancer cell proliferation, angiogenesis, and invasion.[6][7]
-
NF-κB Pathway Modulation: this compound has been shown to suppress the activation of Nuclear Factor-kappaB (NF-κB).[3] The NF-κB signaling pathway is a critical regulator of genes involved in inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.[4][8] By inhibiting NF-κB, this compound can reduce the expression of pro-survival and pro-proliferative genes.
Experimental Protocols
Detailed methodologies for key cell proliferation assays are provided below. These protocols are generalized and should be optimized for specific cell lines and experimental conditions.
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line of interest (e.g., HeLa, HT-29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 50, 100, 200, 400 µg/mL). A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) should also be prepared.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired time periods (e.g., 24 and 48 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Protocol 2: WST-1 Assay for Cell Proliferation
The WST-1 assay is a colorimetric assay for the quantification of cell proliferation and viability.
Materials:
-
This compound (powder)
-
DMSO
-
Cancer cell line of interest
-
Complete culture medium
-
WST-1 reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and this compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
-
WST-1 Assay:
-
At the end of the treatment period, add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time will depend on the cell type and density.
-
Gently shake the plate for 1 minute before reading.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm. Use a reference wavelength above 600 nm.
-
Calculate cell proliferation as a percentage of the vehicle-treated control cells.
-
Protocol 3: BrdU Assay for DNA Synthesis
The BrdU assay measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
This compound (powder)
-
DMSO
-
Cancer cell line of interest
-
Complete culture medium
-
BrdU Labeling Solution
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorophore)
-
Substrate for the conjugated enzyme (e.g., TMB for HRP)
-
Stop Solution (if using an enzymatic reaction)
-
Wash Buffer
-
96-well plates
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and this compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
-
BrdU Labeling:
-
During the final 2-24 hours of the this compound treatment, add BrdU labeling solution to each well. The optimal labeling time depends on the cell cycle length.
-
-
Cell Fixation and DNA Denaturation:
-
Remove the culture medium and wash the cells with PBS.
-
Add Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.
-
-
Immunodetection:
-
Remove the fixing/denaturing solution and wash the wells with wash buffer.
-
Add the anti-BrdU antibody to each well and incubate for 1-2 hours at room temperature.
-
Wash the wells multiple times with wash buffer.
-
If using a secondary antibody, add it and incubate for 1 hour. Wash again.
-
-
Signal Development and Data Acquisition:
-
Add the appropriate substrate and incubate until a color change or fluorescent signal is developed.
-
If applicable, add a stop solution.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of BrdU incorporation relative to the vehicle-treated control cells.
-
Visualizations
Signaling Pathways
Caption: this compound's mechanism of action in cancer cells.
Experimental Workflow
Caption: General workflow for a cancer cell proliferation assay with this compound.
References
- 1. The analgesic NSAID this compound inhibits cyclooxygenase (COX)-1/-2, inducible nitric oxide synthase (iNOS), and the formation of interleukin (IL)-6 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound suppresses recurrent herpetic stromal keratitis through down-regulation of nuclear factor-kappaB: an experimental study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB in Carcinoma Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Cyclooxygenase-2: A Role in Cancer Stem Cell Survival and Repopulation of Cancer Cells during Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase-2 and Cancer Treatment: Understanding the Risk Should Be Worth the Reward - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Lornoxicam Administration in Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of oral, intravenous (IV), and intraperitoneal (IP) administration of lornoxicam in rodent models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacokinetics and pharmacodynamics of this potent non-steroidal anti-inflammatory drug (NSAID).
Mechanism of Action
This compound exerts its analgesic and anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[1][2]
Signaling Pathway
Caption: this compound's mechanism of action.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Oral (PO) | Intravenous (IV) | Intraperitoneal (IP) | Species | Reference |
| Bioavailability (%) | ~90-100 (in humans) | 100 (by definition) | High (inferred) | Human/Rodent | [3] |
| Time to Peak (Tmax) | ~2.5 hours (in humans) | Immediate | Not Available | Human | [4] |
| Peak Concentration (Cmax) | Not Available | Dose-dependent | Not Available | Rat | [5] |
| Half-life (t1/2) | 3-4 hours (in humans) | 3-5 hours (in humans) | Not Available | Human | [3][4] |
Note: Rodent-specific comparative pharmacokinetic data for all three routes is limited. Human data is provided for general reference.
Table 2: Effective Doses of this compound in Rodent Models
| Administration Route | Dose Range | Rodent Model | Effect | Species | Reference |
| Oral (PO) | 0.06 - 0.40 mg/kg | Toxicity Study | General toxicity assessment | Rat | [6] |
| Intravenous (IV) | 0.1 - 9 mg/kg | Carrageenan-induced inflammation | Dose-dependent reduction in paw edema | Rat | [5] |
| Intraperitoneal (IP) | 1.3 mg/kg | Carrageenan-induced paw edema | Anti-inflammatory effect | Rat | [7] |
| Intraperitoneal (IP) | 1.3 mg/kg | Formalin-induced hyperalgesia | Anti-hyperalgesic effect | Rat | [8] |
Experimental Protocols
The following are generalized protocols for the administration of this compound to rodents. Researchers should adapt these protocols based on their specific experimental design, institutional guidelines (IACUC), and the specific formulation of this compound used.
Experimental Workflow
Caption: General experimental workflow.
Protocol 1: Oral Administration (Gavage)
Objective: To administer a precise dose of this compound directly into the stomach of a rodent.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v Carboxymethyl cellulose in sterile water, or a solution containing a solubilizing agent like PEG 600)
-
Oral gavage needles (stainless steel or flexible plastic, appropriate size for the animal)
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the animal to determine the correct dose volume. For some studies, fasting may be required.
-
This compound Formulation: Prepare a homogenous suspension or solution of this compound in the chosen vehicle. Ensure the concentration allows for an appropriate administration volume (typically 5-10 mL/kg for rats).
-
Restraint: Gently but firmly restrain the animal to prevent movement and injury.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper length. Gently insert the needle into the mouth, over the tongue, and advance it down the esophagus into the stomach. Do not force the needle.
-
Administration: Slowly administer the this compound formulation.
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing.
Protocol 2: Intravenous Administration (Tail Vein Injection)
Objective: To administer this compound directly into the systemic circulation for rapid distribution.
Materials:
-
This compound for injection (sterile powder)
-
Sterile vehicle (e.g., Water for Injection, sterile saline)
-
Syringes (e.g., 1 mL) with appropriate gauge needles (e.g., 27-30G for mice, 25-27G for rats)
-
Restraining device
-
Heat lamp or warming pad
Procedure:
-
Animal Preparation: Place the animal in a restraining device. Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins.
-
This compound Formulation: Reconstitute the sterile this compound powder with the appropriate volume of sterile vehicle immediately before use. The final solution must be clear and free of particulates.
-
Vein Visualization and Needle Insertion: Identify one of the lateral tail veins. Insert the needle, bevel up, into the vein at a shallow angle.
-
Administration: Slowly inject the this compound solution. Observe for any swelling at the injection site, which would indicate extravasation. The maximum injection volume is typically around 5 mL/kg for rats.
-
Post-Administration: Apply gentle pressure to the injection site after removing the needle to prevent bleeding. Monitor the animal for any adverse reactions.
Protocol 3: Intraperitoneal Administration
Objective: To administer this compound into the peritoneal cavity for systemic absorption.
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile saline)
-
Syringes with appropriate gauge needles (e.g., 25-27G for mice, 23-25G for rats)
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the animal to calculate the correct dose volume.
-
This compound Formulation: Prepare a sterile solution or fine suspension of this compound in the chosen vehicle. The administration volume should not exceed 10 mL/kg for rats.
-
Restraint: Manually restrain the animal, exposing the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or intestinal contents are drawn into the syringe.
-
Administration: Inject the this compound formulation.
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of discomfort or adverse effects.
Disclaimer: These protocols are for informational purposes only and should be performed by trained personnel in accordance with all applicable regulations and institutional guidelines. The specific details of the protocols, including dosages, vehicles, and animal models, should be optimized for each individual study.
References
- 1. Dose-related anti-inflammatory/analgesic effects of this compound: a spinal c-Fos protein study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Single dose oral this compound for acute postoperative pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potent anti-inflammatory/analgesic effects of this compound in comparison to other nsaids: a c-fos study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of chronic oral toxicity and carcinogenic potential of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Effects of this compound, piroxicam, and meloxicam in a model of thermal hindpaw hyperalgesia induced by formalin injection in rat tail - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Vivo Imaging to Assess Lornoxicam's Anti-inflammatory Effects
Introduction
Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, known for its potent analgesic and anti-inflammatory properties.[1][2] Its therapeutic effects stem from the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3][4] These enzymes are critical for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1][5] By inhibiting COX enzymes, this compound reduces the synthesis of prostaglandins, thereby mitigating inflammation.[1][3] In vivo imaging techniques offer a powerful, non-invasive approach to visualize and quantify the anti-inflammatory effects of this compound in real-time within a living organism. These methods are invaluable for preclinical drug development, enabling the longitudinal study of disease progression and therapeutic response, which can reduce the number of animals required for experimentation.[6]
This document provides detailed protocols for two primary imaging modalities—bioluminescence and fluorescence—to assess this compound's efficacy in established animal models of inflammation.
Key Signaling Pathway: COX Inhibition by this compound
This compound's primary mechanism of action is the inhibition of COX-1 and COX-2 enzymes. This action interrupts the conversion of arachidonic acid to prostaglandins (like PGE2), which are central to the inflammatory cascade, leading to reduced pain, swelling, and fever.[1][3]
Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
Bioluminescence Imaging (BLI) for NF-κB Activity
Application: This protocol uses transgenic mice expressing a luciferase reporter gene under the control of NF-κB response elements (NF-κB-RE-luc).[7][8] NF-κB is a key transcription factor that orchestrates inflammatory responses.[7] Upon activation by an inflammatory stimulus like lipopolysaccharide (LPS), NF-κB translocates to the nucleus, driving luciferase expression. The resulting light emission (bioluminescence) can be quantified as a direct measure of inflammatory activity.[6][7][8] this compound's ability to suppress this signal indicates its anti-inflammatory effect.
Experimental Workflow:
Caption: Workflow for assessing this compound using NF-κB reporter mice.
Protocol:
Materials:
-
Transgenic NF-κB-RE-luc mice
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Lipopolysaccharide (LPS) from E. coli
-
D-Luciferin potassium salt (sterile, in PBS)
-
Isoflurane for anesthesia
-
In vivo imaging system (e.g., IVIS Spectrum)
Procedure:
-
Animal Preparation: Acclimatize NF-κB-RE-luc mice for at least one week.
-
Grouping: Divide mice into experimental groups (e.g., Vehicle + LPS, this compound + LPS, Sham Control).
-
Drug Administration: Administer this compound (e.g., 1-10 mg/kg) or vehicle orally 1 hour prior to the inflammatory challenge.
-
Inflammation Induction: Induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).
-
Imaging:
-
Data Analysis:
-
Define a region of interest (ROI) over the abdomen or whole body.
-
Quantify the signal as total photon flux (photons/second) within the ROI using the system's software.
-
Calculate the percentage of inhibition of the NF-κB signal by this compound compared to the vehicle control group.
-
Representative Data:
| Treatment Group | Dose (mg/kg) | Mean Bioluminescence (Total Flux, photons/s) ± SEM | % Inhibition of NF-κB Signal |
| Sham Control | - | 1.5 x 10⁵ ± 0.2 x 10⁵ | - |
| Vehicle + LPS | - | 2.8 x 10⁷ ± 0.4 x 10⁷ | 0% |
| This compound + LPS | 1 | 1.5 x 10⁷ ± 0.3 x 10⁷ | 46.4% |
| This compound + LPS | 5 | 0.8 x 10⁷ ± 0.2 x 10⁷ | 71.4% |
Fluorescence Imaging for COX-2 Expression
Application: This technique uses fluorescent probes that specifically bind to COX-2, an enzyme highly upregulated in inflamed tissues.[9] These probes, often linked to NSAID-like molecules, accumulate in areas of high COX-2 expression, allowing for visualization and quantification of inflammation.[9][10][11] This method is particularly useful in localized inflammation models, such as carrageenan-induced paw edema.[12][13][14][15]
Protocol:
Materials:
-
Sprague-Dawley rats or BALB/c mice
-
This compound
-
Vehicle control
-
1% (w/v) λ-Carrageenan solution in saline[16]
-
COX-2 targeted near-infrared (NIR) fluorescent probe (e.g., a celecoxib-fluorophore conjugate)[10]
-
In vivo fluorescence imaging system
Procedure:
-
Animal Preparation & Grouping: Acclimatize animals and divide them into experimental groups.
-
Baseline Measurement: Measure the baseline paw volume of the right hind paw using a plethysmometer.[12]
-
Drug Administration: Administer this compound or vehicle orally 1 hour before inducing inflammation.
-
Inflammation Induction: Inject 100 µL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.[16]
-
Probe Administration: At 2 hours post-carrageenan injection, administer the COX-2 targeted fluorescent probe intravenously (i.v.) or intraperitoneally (i.p.), following the manufacturer's recommendations.[9]
-
Imaging:
-
At peak inflammation (typically 3-4 hours post-carrageenan), anesthetize the animals.
-
Acquire fluorescence images of both hind paws using the appropriate excitation/emission filters for the probe.
-
-
Paw Edema Measurement: After imaging, measure the final paw volume to calculate the extent of edema.
-
Data Analysis:
-
Define ROIs over the inflamed (right) and non-inflamed (left) paws.
-
Quantify the mean fluorescence intensity (or radiant efficiency) in each ROI.
-
Calculate the target-to-background ratio (inflamed paw / non-inflamed paw).
-
Calculate the percentage of inhibition of fluorescence signal and paw edema for this compound-treated groups compared to the vehicle group.
-
Representative Data:
| Treatment Group | Dose (mg/kg) | Mean Fluorescence Intensity (Radiant Efficiency) ± SEM | % Inhibition of Signal | Mean Paw Edema (mL) ± SEM | % Inhibition of Edema |
| Vehicle Control | - | 1.2 x 10⁸ ± 0.3 x 10⁸ | 0% | 0.85 ± 0.07 | 0% |
| This compound | 2.5 | 0.7 x 10⁸ ± 0.2 x 10⁸ | 41.7% | 0.52 ± 0.05 | 38.8% |
| This compound | 5 | 0.4 x 10⁸ ± 0.1 x 10⁸ | 66.7% | 0.31 ± 0.04 | 63.5% |
| Indomethacin (Ref) | 10 | 0.3 x 10⁸ ± 0.1 x 10⁸ | 75.0% | 0.25 ± 0.03 | 70.6% |
In vivo bioluminescence and fluorescence imaging are robust, quantitative methods for assessing the anti-inflammatory efficacy of this compound. Bioluminescence imaging of NF-κB activity provides insight into the drug's impact on a core inflammatory signaling pathway.[7][17] Fluorescence imaging with COX-2 targeted probes directly visualizes the drug's molecular target in the inflamed tissue.[9] Together, these techniques provide comprehensive, real-time data on pharmacodynamic effects, making them essential tools for preclinical evaluation of anti-inflammatory agents.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. crpsonline.com [crpsonline.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. grokipedia.com [grokipedia.com]
- 5. [PDF] Mechanism of action: this compound's anti-inflammatory and analgesic activity is related to its inhibitory action on prostaglandin and thromboxane synthesis through the inhibition | Semantic Scholar [semanticscholar.org]
- 6. Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Bioluminescence Imaging of Nuclear Factor kappaB Activation: A Valuable Model for Studying Inflammatory and Oxidative Stress in Live Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. db.cngb.org [db.cngb.org]
- 9. Selective Visualization of Cyclooxygenase-2 in Inflammation and Cancer by Targeted Fluorescent Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorophore-labeled cyclooxygenase-2 inhibitors for the imaging of cyclooxygenase-2 overexpression in cancer: synthesis and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. inotiv.com [inotiv.com]
- 14. researchgate.net [researchgate.net]
- 15. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 16. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Noninvasive nuclear factor-kappaB bioluminescence imaging for the assessment of host-biomaterial interaction in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lornoxicam in Preclinical Models of Postoperative Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of lornoxicam, a potent non-steroidal anti-inflammatory drug (NSAID), in various preclinical models relevant to the study of postoperative pain. Detailed experimental protocols, quantitative data summaries, and visualizations of the underlying mechanisms and workflows are presented to guide researchers in designing and interpreting their studies.
Introduction
This compound is a non-selective inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are critical mediators of inflammation and pain.[1][2] By inhibiting these enzymes, this compound effectively reduces the synthesis of prostaglandins, key signaling molecules involved in the sensitization of nociceptors and the inflammatory cascade.[1] Beyond its primary mechanism, this compound has also been shown to inhibit the production of interleukin-6 (IL-6) and inducible nitric oxide synthase (iNOS), further contributing to its anti-inflammatory and analgesic properties.[3] Some studies also suggest that this compound may promote the release of endogenous opioids like dynorphin and beta-endorphin, indicating a potential central analgesic effect.[4] Its balanced COX inhibition and multimodal mechanism of action make it a compound of significant interest for the management of postoperative pain.[1]
Signaling Pathway of this compound in Pain and Inflammation
The primary mechanism of action of this compound involves the inhibition of the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins. This action reduces inflammation and pain. Additionally, this compound has been shown to inhibit the production of other inflammatory mediators.
References
Troubleshooting & Optimization
Troubleshooting Lornoxicam solubility issues in aqueous buffers
Welcome to the technical support center for lornoxicam. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in acidic and neutral aqueous solutions?
A1: this compound is a weak acid belonging to the Biopharmaceutical Classification System (BCS) Class II, which means it has low solubility and high permeability.[1][2][3] Its aqueous solubility is pH-dependent. In acidic to neutral conditions, this compound exists predominantly in its non-ionized, crystalline form, which has very low water solubility.[1][4]
Q2: What are the pKa values of this compound?
A2: this compound has two pKa values. The strongest acidic pKa is approximately 1.82, and the strongest basic pKa is around 4.22. It is considered amphoteric and exists as a zwitterion in the physiological pH range of 2 to 5.[5] At pH values of 6 and above, it primarily exists as an anion.[5]
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound significantly increases as the pH becomes more alkaline.[1][4][6] In its ionized (anionic) form at higher pH, it is more soluble in aqueous media. Conversely, its solubility is very low in acidic conditions, such as those found in the stomach (pH 1.2).[2]
Q4: I'm observing precipitation when I dilute my this compound stock solution into a buffer. What could be the cause and how can I prevent it?
A4: Precipitation upon dilution is a common issue and can be caused by several factors:
-
Solvent Shift: If your stock solution is in an organic solvent like DMSO, diluting it into an aqueous buffer can cause the this compound to crash out of the solution as the solvent polarity changes.
-
pH of the Buffer: If the pH of your final buffer is too low, the this compound will convert to its less soluble, non-ionized form and precipitate.
-
Concentration Exceeding Solubility Limit: The final concentration of this compound in the buffer may be higher than its solubility at that specific pH.
To prevent precipitation, consider the following troubleshooting steps:
-
Increase the pH of the Buffer: this compound solubility is higher at a more alkaline pH. Adjusting your buffer to a pH of 7.4 or higher can significantly improve solubility.[1][4][6]
-
Use a Co-solvent: Including a small percentage of a water-miscible organic solvent (like ethanol or PEG 400) in your final buffer can help maintain solubility.
-
Slow Addition and Mixing: Add the this compound stock solution to the buffer slowly while vortexing or stirring to ensure rapid and uniform mixing. This can prevent localized high concentrations that lead to precipitation.
-
Prepare a More Dilute Stock: If feasible for your experiment, starting with a more dilute stock solution can reduce the magnitude of the solvent shift upon dilution.
Q5: What is a suitable solvent for preparing a this compound stock solution?
A5: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of this compound.[7] For some applications, a mixture of ethanol and polyethylene glycol 400 can be used.[8] When preparing aqueous solutions for injection, basic amino acids like arginine or lysine can be used to significantly increase solubility.[6][9]
Troubleshooting Guides
Issue: this compound Powder Does Not Dissolve in Aqueous Buffer
This guide provides a step-by-step approach to troubleshoot issues with dissolving this compound powder directly into an aqueous buffer.
Caption: Troubleshooting workflow for dissolving this compound powder.
Issue: Precipitation Occurs After pH Adjustment of a this compound Solution
This guide addresses the problem of this compound precipitating out of solution when the pH is adjusted.
Common Scenario: A solution of this compound prepared at a high pH becomes cloudy or forms a precipitate when the pH is lowered.
Reasoning: As the pH of the solution is decreased, the ionized, more soluble form of this compound is converted back to its non-ionized, poorly soluble form, leading to precipitation.
Troubleshooting Steps:
-
Determine the Minimum Required pH: For your experiment, identify the lowest possible pH at which this compound needs to remain in solution.
-
Solubility at Target pH: Refer to the solubility data to ensure your target concentration is below the solubility limit at the final pH.
-
Use of Co-solvents: The addition of a co-solvent such as ethanol or propylene glycol can increase the solubility of the non-ionized form and may prevent precipitation upon pH adjustment.
-
Consider a Different Formulation Strategy: If a low pH is essential for your experiment, you may need to explore alternative formulation approaches like using cyclodextrins or solid dispersions to enhance the apparent solubility of this compound.
Data Presentation
Table 1: Solubility of this compound in Various Aqueous Media
| Dissolution Medium | pH | Solubility (mg/mL) | Reference |
| 0.1 N HCl | 1.2 | 0.0056 | [3] |
| Acetate Buffer | 4.6 | 0.0227 | [10] |
| Distilled Water | ~6.0 | 0.0104 | [3] |
| Phosphate Buffer | 6.8 | 0.0743 | [10] |
| Phosphate Buffer | 7.4 | 0.0989 | [10] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| pKa (Strongest Acidic) | 1.82 | |
| pKa (Strongest Basic) | 4.22 | |
| Log P (octanol/water) | 2.13 | [10] |
| Log P (octanol/buffer pH 7.4) | 1.91 | [10] |
| Molecular Weight | 371.82 g/mol |
Experimental Protocols
Protocol 1: Determination of Saturation Solubility of this compound
This protocol outlines a standard procedure to determine the saturation solubility of this compound in a chosen aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of desired pH
-
Volumetric flasks (e.g., 50 mL)
-
Orbital shaker bath
-
Filtration apparatus (e.g., Whatman filter paper No. 41 or 0.45 µm syringe filters)
-
UV-Vis Spectrophotometer
-
0.01 M Sodium Hydroxide solution
Procedure:
-
Add an excess amount of this compound powder to a volumetric flask containing a known volume (e.g., 10 mL) of the desired aqueous buffer.[6]
-
Place the flask in an orbital shaker bath set at a constant temperature (e.g., 37 ± 1°C).[6]
-
Shake the solution for 24 hours to ensure equilibrium is reached.[6]
-
After 24 hours, carefully remove the flask and filter the solution to separate the undissolved this compound.[6]
-
Suitably dilute the clear, saturated filtrate with 0.01 M sodium hydroxide solution.[6]
-
Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for this compound (approximately 376 nm).[6]
-
Calculate the concentration of this compound in the original saturated solution using a pre-established calibration curve.
Protocol 2: Preparation of a this compound Stock Solution in DMSO
This protocol provides a method for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound powder and transfer it to a sterile vial.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Mandatory Visualization
This compound's Mechanism of Action: COX Inhibition Pathway
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins.
Caption: this compound inhibits both COX-1 and COX-2 enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. xianshiyoudaxuexuebao.com [xianshiyoudaxuexuebao.com]
- 3. Development and Validation of Discriminating and Biorelevant Dissolution Test for this compound Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. CN1927206A - this compound composition for injection and preparation process thereof - Google Patents [patents.google.com]
- 7. CN113321667A - this compound sodium chelate and preparation method and application thereof - Google Patents [patents.google.com]
- 8. This compound-Loaded Chitosan-Decorated Nanoemulsion: Preparation and In Vitro Evaluation for Enhanced Transdermal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound composition for injection and preparation process thereof - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN101278906A - Stable this compound solution agent, preparation method and application thereof - Google Patents [patents.google.com]
Lornoxicam In Vivo Anti-Inflammatory Efficacy: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance for optimizing Lornoxicam dosage in in vivo anti-inflammatory experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's anti-inflammatory effect? A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class.[1][2] Its primary mechanism involves the potent and balanced inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][3][4] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] Additionally, this compound has been shown to inhibit the production of interleukin-6 (IL-6) and inducible nitric oxide synthase (iNOS), further contributing to its anti-inflammatory properties.[5][6]
Q2: What are the key pharmacokinetic properties of this compound relevant to in vivo studies? A2: this compound is characterized by rapid absorption and a relatively short plasma half-life of 3 to 5 hours in humans, which distinguishes it from other oxicams.[7][8][9] After oral administration, it is almost completely absorbed, with peak plasma concentrations reached in about 1-2.5 hours.[2][10][11] Following intramuscular injection, peak plasma concentrations are achieved more rapidly, typically within 20-25 minutes.[2][9] It is extensively metabolized in the liver, primarily by the CYP2C9 enzyme, into an inactive 5'-hydroxy metabolite.[2][12] Researchers should be aware that genetic polymorphisms in CYP2C9 can lead to significant interindividual variability in this compound clearance.[8]
Q3: What is a typical effective dose range for this compound in rat models of inflammation? A3: In the widely used carrageenan-induced paw edema model in rats, intravenous (IV) doses of this compound ranging from 0.1 mg/kg to 9 mg/kg have demonstrated significant, dose-dependent anti-inflammatory and analgesic effects.[13][14] A low dose of 0.3 mg/kg can produce a substantial (45%) reduction in inflammatory markers, while higher doses achieve a reduction of up to 75-83%.[13][14] In another study using the same model, an intraperitoneal (i.p.) dose of 1.3 mg/kg was established as the ED₅₀ for the anti-inflammatory effect.[15] For chronic inflammation models, such as Freund's complete adjuvant (FCA)-induced arthritis, a low daily i.p. dose of 0.325 mg/kg of a nanomicellar this compound formulation has shown significant efficacy.[16][17]
Q4: What are common administration routes and vehicles for this compound in animal studies? A4: this compound can be administered via several routes, including intravenous (IV), intraperitoneal (i.p.), and oral (p.o.).[13][15][16] For IV or i.p. administration, this compound powder is typically dissolved in a suitable vehicle, such as saline.[13][16] Due to its low water solubility, various formulations like nanomicellar solutions, ethosomal gels, or solid dispersions have been developed to improve its delivery and efficacy.[16][18][19][20][21] The choice of vehicle and administration route should be carefully considered based on the experimental design and desired pharmacokinetic profile.
Q5: Which animal models are commonly used to evaluate this compound's anti-inflammatory efficacy? A5: The most common acute inflammation model is the carrageenan-induced paw edema model , typically in rats.[13][16][22] This model is used to assess the inhibition of edema formation over several hours.[16][17] For studying chronic inflammation, the Freund's complete adjuvant (FCA)-induced arthritis model in rats is frequently employed, which mimics aspects of rheumatoid arthritis.[16][17] Other models include the dimethylbenzene-induced mouse ear swelling test and thermal hyperalgesia models.[15][20]
Experimental Protocols
Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol describes a standard method for evaluating the acute anti-inflammatory efficacy of this compound.
1. Animals:
-
Male Wistar or Sprague-Dawley rats (150-200g).
-
Acclimatize animals for at least one week before the experiment.
-
House animals under standard laboratory conditions with free access to food and water.
-
Fast animals overnight before the experiment, but allow access to water.
2. Materials:
-
This compound powder.
-
Vehicle (e.g., sterile 0.9% saline).
-
Carrageenan (1% w/v in sterile saline).
-
Plethysmometer for measuring paw volume.
-
Administration supplies (syringes, needles for the chosen route).
3. Experimental Procedure:
-
Grouping: Divide animals into groups (n=6-10 per group), including:
-
Vehicle Control (receives vehicle only).
-
This compound treatment groups (e.g., 0.3, 1, 3, 9 mg/kg).
-
Positive Control (e.g., Indomethacin or another standard NSAID).
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer this compound or vehicle intravenously (IV) or intraperitoneally (i.p.). A typical pre-treatment time is 25-30 minutes before carrageenan injection.[13]
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[17]
-
Measurement of Edema: Measure the paw volume at regular intervals after carrageenan injection (e.g., every hour for 4-6 hours).[16][17]
-
Data Analysis:
-
Calculate the volume of edema at each time point: Edema Volume = (Paw volume at time 't') - (Initial paw volume at time '0').
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Analyze data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Quantitative Data Summary
Table 1: Dose-Dependent Effects of Intravenous this compound in the Rat Carrageenan Model (Data sourced from Buritova & Besson, 1997)[13][14]
| This compound IV Dose (mg/kg) | Reduction in Ankle Edema (%) | Reduction in Spinal c-Fos Neurons (%) |
| 0.1 | 34 ± 8% | 28 ± 4% (deep laminae) |
| 0.3 | 61 ± 9% | 45 ± 3% (total) |
| 1.0 | 66 ± 8% | 62 ± 2% (deep laminae) |
| 3.0 | 80 ± 6% | 69 ± 3% (deep laminae) |
| 9.0 | 83 ± 5% | 75 ± 2% (total) |
Table 2: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Species/Route | Citation |
| Plasma Half-life (t½) | 3 - 5 hours | Human | [7][8] |
| Time to Peak Plasma Conc. (Tmax) | ~2 hours | Human (Oral) | [10] |
| Time to Peak Plasma Conc. (Tmax) | ~20-25 minutes | Human (IM) | [2][11] |
| Oral Bioavailability | >90% | Human | [10] |
| Plasma Protein Binding | 99% | Human | [1] |
| Primary Metabolizing Enzyme | CYP2C9 | Human | [2][23] |
Visualizations: Pathways and Workflows
Caption: this compound inhibits COX-1/2, iNOS, and IL-6 to reduce inflammation.
Caption: Workflow for the carrageenan-induced paw edema anti-inflammatory assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. jddtonline.info [jddtonline.info]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The analgesic NSAID this compound inhibits cyclooxygenase (COX)-1/-2, inducible nitric oxide synthase (iNOS), and the formation of interleukin (IL)-6 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound · A Unique Anti-Inflammatory Drug [this compound.org]
- 7. Clinical pharmacokinetics of this compound. A short half-life oxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound pharmacokinetics in relation to cytochrome P450 2C9 genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
- 10. crpsonline.com [crpsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Overview of the pharmacological properties, pharmacokinetics and animal safety assessment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potent anti-inflammatory/analgesic effects of this compound in comparison to other nsaids: a c-fos study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dose-related anti-inflammatory/analgesic effects of this compound: a spinal c-Fos protein study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of this compound, piroxicam, and meloxicam in a model of thermal hindpaw hyperalgesia induced by formalin injection in rat tail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. Therapeutic effects of this compound-loaded nanomicellar formula in experimental models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Formulation and In Vitro & In Vivo Evaluation of Oral Dispersible Films of this compound – Experiment Journal [experimentjournal.com]
- 19. Formulation, optimisation, and evaluation of this compound-loaded Novasomes for targeted ulcerative colitis therapy: in vitro and in vivo investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Formulation Optimization and In-vitro and In-vivo Evaluation of this compound Ethosomal Gels with Penetration Enhancers [pubmed.ncbi.nlm.nih.gov]
- 21. In vitro & in vivo studies on this compound loaded nanoemulsion gels for topical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Enhanced transdermal delivery of this compound by nanostructured lipid carrier gels modified with polyarginine peptide for treatment of carrageenan-induced rat paw edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. grokipedia.com [grokipedia.com]
Addressing Lornoxicam stability and degradation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of Lornoxicam in cell culture experiments. Addressing the critical aspects of its stability and potential degradation in aqueous environments is key to obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in aqueous solutions?
A1: this compound is known to be unstable in aqueous solutions. While its plasma half-life is relatively short (3 to 5 hours), its stability in cell culture media at 37°C has not been extensively documented in publicly available literature.[1] It is practically insoluble in water, and it is recommended that aqueous solutions not be stored for more than one day.[2][3] Therefore, it is crucial to prepare fresh solutions for each experiment.
Q2: How does pH affect the stability of this compound?
A2: this compound's stability is pH-dependent. Forced degradation studies have shown that it is susceptible to both acidic and alkaline hydrolysis.[4] Since the pH of cell culture media is typically maintained around 7.4, hydrolysis can be a significant factor in its degradation over the course of an experiment.
Q3: What are the primary degradation products of this compound?
A3: Under forced degradation conditions (hydrolysis, oxidation), several degradation products of this compound have been identified. The primary metabolite in vivo is 5'-hydroxy-lornoxicam, which is considered inactive.[5] The specific degradation products that may form in cell culture media under physiological conditions have not been fully characterized.
Q4: How can I prepare this compound for cell culture experiments given its poor solubility?
A4: this compound is soluble in organic solvents like DMSO.[2][6] The recommended procedure is to prepare a concentrated stock solution in sterile DMSO and then dilute it to the final working concentration in the cell culture medium immediately before use. Ensure the final concentration of DMSO in the culture does not exceed a level that is toxic to the cells (typically <0.5%).
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or no biological effect observed | This compound Degradation: The compound may have degraded in the cell culture medium during the experiment. | 1. Prepare Fresh Solutions: Always prepare this compound working solutions fresh from a DMSO stock immediately before adding to the cells. 2. Minimize Incubation Time: If possible, design experiments with shorter incubation times. 3. Perform a Stability Study: Use the protocol provided below to determine the stability of this compound in your specific cell culture medium and experimental conditions. |
| Poor Solubility/Precipitation: this compound may have precipitated out of the cell culture medium, especially at higher concentrations. | 1. Visual Inspection: Carefully inspect the culture wells for any signs of precipitation after adding this compound. 2. Solubility Test: Before your experiment, test the solubility of your desired this compound concentrations in the cell culture medium. 3. Adjust DMSO Concentration: Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells. | |
| High variability between replicate wells | Uneven Compound Distribution: Inconsistent mixing of the this compound working solution into the culture medium. | 1. Thorough Mixing: Gently but thoroughly mix the culture plate after adding the this compound solution. 2. Serial Dilutions: For low concentrations, perform serial dilutions to ensure accuracy. |
| Unexpected cellular toxicity | DMSO Toxicity: The concentration of the DMSO vehicle may be too high. | 1. Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments. 2. Lower DMSO Concentration: Aim for the lowest possible final DMSO concentration. |
| Off-target Effects of NSAIDs: Some NSAIDs can have effects on cellular processes beyond COX inhibition, such as impacting muscle regeneration processes or down-regulating certain cytoprotective proteins.[7] | 1. Dose-Response Curve: Perform a dose-response experiment to identify the optimal concentration range for your desired effect. 2. Literature Review: Consult the literature for known off-target effects of this compound or other oxicam NSAIDs in your cell type of interest. |
Quantitative Data on this compound Degradation
| Condition | Time | Temperature | Degradation (%) | Reference |
| 2 N HCl | 2 hours | 80°C | 24.46% | [4] |
| 1 N NaOH | 2 hours | 80°C | 33.79% | [4] |
| 6% H₂O₂ | 1 hour | 80°C | 19.07% | [4] |
| UV Radiation | 48 hours | Ambient | 4.25% | [4] |
| Dry Heat | 4 hours | - | 5.17% | [4] |
Experimental Protocols
Protocol for Determining this compound Stability in Cell Culture Media using HPLC
This protocol provides a framework for researchers to determine the stability of this compound in their specific cell culture medium and experimental conditions.
1. Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS)
-
Incubator (37°C, 5% CO₂)
-
HPLC system with UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (HPLC grade)
-
Sterile microcentrifuge tubes
2. Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Sample Preparation:
-
Prepare a working solution of this compound in your cell culture medium at the desired final concentration (e.g., 10 µM).
-
Aliquot the working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection and Processing:
-
At each time point, remove one tube from the incubator.
-
Immediately process the sample to prevent further degradation. This may involve protein precipitation by adding an equal volume of cold acetonitrile, followed by centrifugation to pellet the proteins.
-
Transfer the supernatant to a clean HPLC vial.
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a suitable mobile phase (e.g., a gradient of acetonitrile and phosphate buffer) to separate this compound from potential degradation products.
-
Detect this compound using a UV detector at its maximum absorbance wavelength (around 380 nm).
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the concentration of this compound versus time.
-
Calculate the degradation rate and half-life of this compound in your cell culture medium.
-
Visualizations
Caption: Experimental workflow for determining this compound stability.
Caption: this compound's mechanism of action via the COX-2 pathway.
References
- 1. Clinical pharmacokinetics of this compound. A short half-life oxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Role of COX-2/mPGES-1/Prostaglandin E2 Cascade in Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Effects of delayed NSAID administration after experimental eccentric contraction injury – A cellular and proteomics study | PLOS One [journals.plos.org]
Overcoming challenges in Lornoxicam delivery to target tissues
Welcome to the technical support center for overcoming challenges in the targeted delivery of Lornoxicam. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the systemic delivery of this compound?
A1: The primary challenges with systemic this compound delivery, particularly via the oral route, include its poor aqueous solubility and short biological half-life of 3 to 5 hours.[1][2][3] These factors can lead to low bioavailability and the need for frequent administration. Furthermore, like other non-steroidal anti-inflammatory drugs (NSAIDs), this compound is associated with significant gastrointestinal side effects, such as abdominal pain, nausea, and in serious cases, ulcers and bleeding.[4][5][6][7]
Q2: How can the gastrointestinal side effects of this compound be minimized?
A2: Targeted delivery systems are a key strategy to minimize the gastrointestinal side effects of this compound. By delivering the drug directly to the site of inflammation, systemic exposure and contact with the gastrointestinal tract are reduced.[8][9] Approaches include:
-
Topical and Transdermal Delivery: Formulations like gels, creams, and patches deliver the drug through the skin directly to underlying inflamed tissues.[8][10][11][12][13][14][15][16][17][18][19]
-
Intra-articular Injection: Direct injection into the joint space is effective for treating localized conditions like osteoarthritis, maximizing drug concentration at the target site while minimizing systemic effects.[9][20][21][22]
-
Nanoformulations: Encapsulating this compound in nanoparticles can alter its distribution in the body, potentially reducing accumulation in the stomach lining.[1][23][24][25]
Q3: What are the different types of nanoformulations being explored for this compound delivery?
A3: A variety of nanoformulations are being investigated to improve this compound's delivery, including:
-
Polymeric Nanoparticles: Using polymers like PLGA and chitosan to encapsulate this compound can enhance its solubility and provide sustained release.[1][23]
-
Lipid-Based Nanocarriers: Solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and nanoemulsions are used to improve the bioavailability and skin permeation of this compound.[13][19][26][27]
-
Vesicular Systems: Liposomes and niosomes are bilayered vesicles that can encapsulate both hydrophilic and lipophilic drugs, offering a versatile platform for this compound delivery.[8][28][29]
-
Microspheres and Microsponges: These larger particle systems can serve as reservoirs for sustained drug release in topical and intra-articular applications.[9][14][20]
Troubleshooting Guides
Problem 1: Low Encapsulation Efficiency of this compound in Nanoparticles
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor drug solubility in the organic phase (for emulsion-based methods) | Optimize the solvent system. Try a combination of solvents or a different solvent in which this compound has higher solubility. | Increased partitioning of the drug into the organic phase, leading to higher encapsulation. |
| Drug leakage during nanoparticle formation | Adjust formulation parameters such as polymer concentration, surfactant concentration, and homogenization speed.[23] | A more stable nanoparticle structure that better retains the drug during formulation. |
| Incompatible drug-polymer interactions | Screen different types of polymers (e.g., PLGA, PCL, chitosan) to find one with better affinity for this compound.[1][30] | Enhanced interaction between the drug and the polymer matrix, improving encapsulation. |
| Suboptimal pH of the aqueous phase | Adjust the pH of the aqueous phase. Since this compound is a weak acid, its ionization state and solubility are pH-dependent.[10] | Improved drug partitioning and entrapment within the nanoparticles. |
Problem 2: Poor Skin Permeation of Topical/Transdermal this compound Formulations
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High barrier function of the stratum corneum | Incorporate chemical penetration enhancers such as oleic acid, propylene glycol, or Transcutol P into the formulation.[10][11][15][16] | Disruption of the stratum corneum lipid bilayer, facilitating drug penetration. |
| Large particle size of the delivery system | For nanoformulations, optimize the preparation method to achieve a smaller particle size (ideally below 200 nm for transdermal delivery).[13][23] | Smaller particles have a larger surface area and can penetrate the skin more effectively. |
| Low drug concentration gradient across the skin | Increase the drug loading in the formulation, ensuring it remains in a solubilized state. | A higher concentration gradient drives passive diffusion of the drug across the skin. |
| Inadequate hydration of the skin | Use an occlusive formulation (e.g., a patch or a hydrogel) to hydrate the skin. | Increased skin hydration can enhance the permeability of drugs. |
Data Presentation: Comparison of this compound Delivery Systems
Table 1: Performance of Different this compound Nanoformulations
| Formulation Type | Carrier Material(s) | Particle Size (nm) | Encapsulation Efficiency (%) | In Vitro Release (Time) | Reference |
| Polymeric Nanoparticles | Chitosan and Soluplus® | 198.7 ± 2.95 | Not specified | 89.14% (5 hours) | [1] |
| PLGA-PEG Nanoparticles | PLGA and PEG | 170 - 321 | Up to 96.2% | 70-94% (permeation) | [23] |
| Nanoemulsion | Not specified | 63 - 168 | 65.25 ± 4.89 to 71.91 ± 3.17 | ~58.82% (cumulative) | [13] |
| Niosomes | Not specified | Not specified | 70.13 ± 0.2 (unsonicated), 72.39 ± 0.02 (sonicated) | Not specified | [26] |
| Liposomes (sonicated) | Not specified | 195.5 | Not specified | Sustained for 8 hours | [28] |
| Solid Lipid Nanoparticles | Not specified | 140 - 193 | Not specified | Controlled permeation | [19] |
| Nanostructured Lipid Carriers | Not specified | 146 - 201 | Not specified | Controlled permeation | [19] |
Table 2: Permeation Parameters of this compound Transdermal Patches
| Polymer System | Penetration Enhancer(s) | Flux (μg/cm²/h) | Lag Time (h) | Permeability Coefficient (cm/h) | Reference |
| Eudragit RL 100 & RS 100 | Diethyl phthalate | Not specified | Not specified | Not specified | [31] |
| Not specified | Propylene glycol and Oleic acid | 126.51 ± 1.19 | 0.908 ± 0.57 | 3.16E-03 | [11] |
| Ethyl cellulose & PVP | Propylene glycol and Tween 80 | Not specified | Not specified | Not specified | [17] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Niosomes by Thin Film Hydration
-
Materials: this compound, non-ionic surfactant (e.g., Span 60), cholesterol, organic solvent (e.g., chloroform or a methanol-chloroform mixture), and aqueous buffer (e.g., phosphate-buffered saline pH 7.4).
-
Procedure: a. Dissolve this compound, surfactant, and cholesterol in the organic solvent in a round-bottom flask. b. Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry film on the inner wall of the flask. c. Hydrate the thin film by adding the aqueous buffer and rotating the flask at a temperature above the gel-liquid transition temperature of the surfactant. d. The resulting suspension contains multilamellar niosomes. e. To obtain smaller, unilamellar vesicles, the niosome suspension can be sonicated using a probe or bath sonicator.
-
Characterization: The prepared niosomes should be characterized for particle size, zeta potential, encapsulation efficiency, and in vitro drug release.
Protocol 2: Formulation of a this compound Transdermal Patch (Reservoir Type)
-
Materials: this compound, gelling agent (e.g., Carbopol), penetration enhancers (e.g., propylene glycol, oleic acid), backing membrane, rate-controlling membrane, and adhesive layer.
-
Procedure: a. Prepare the drug reservoir by dispersing this compound in the gelling agent containing the penetration enhancers. b. Cast the drug reservoir onto the backing membrane. c. Place the rate-controlling membrane over the drug reservoir. d. Apply the adhesive layer to the rate-controlling membrane. e. Cut the multilayered system into patches of the desired size.
-
Evaluation: The patches should be evaluated for drug content uniformity, thickness, folding endurance, and in vitro drug release and permeation across a suitable membrane (e.g., artificial membrane or excised animal skin).[11][15][16]
Visualizations
Caption: Workflow for the formulation and characterization of this compound-loaded nanoparticles.
Caption: Comparison of this compound delivery routes and their impact on tissue targeting.
References
- 1. xianshiyoudaxuexuebao.com [xianshiyoudaxuexuebao.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What are the side effects of this compound? [synapse.patsnap.com]
- 5. medindia.net [medindia.net]
- 6. squarepharma.com.bd [squarepharma.com.bd]
- 7. practo.com [practo.com]
- 8. Niosomal Gel of this compound for Topical Delivery: In vitro Assessment and Pharmacodynamic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. iajpr.com [iajpr.com]
- 11. This compound controlled release transdermal gel patch: Design, characterization and optimization using co-solvents as penetration enhancers | PLOS One [journals.plos.org]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. mdpi.com [mdpi.com]
- 14. Formulation and characterization of this compound-loaded cellulosic-microsponge gel for possible applications in arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound controlled release transdermal gel patch: Design, characterization and optimization using co-solvents as penetration enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound controlled release transdermal gel patch: Design, characterization and optimization using co-solvents as penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of matrix-type transdermal delivery of this compound: in vitro evaluation and pharmacodynamic and pharmacokinetic studies in albino rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. Transdermal Lipid Nanocarriers: A Potential Delivery System for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Intra-articular this compound loaded PLGA microspheres: enhanced therapeutic efficiency and decreased systemic toxicity in the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Intra-articular Injection of this compound and MicroRNA-140 Co-loaded Cationic Liposomes Enhanced the Therapeutic Treatment of Experimental Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Local tolerance of intraarticular administration of this compound into the rabbit knee joint | Semantic Scholar [semanticscholar.org]
- 23. Optimizing this compound-loaded poly(lactic-co-glycolic acid) and (polyethylene glycol) nanoparticles for transdermal delivery: ex vivo/in vivo inflammation evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dovepress.com [dovepress.com]
- 25. Therapeutic effects of this compound-loaded nanomicellar formula in experimental models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Lipid-chitosan hybrid nanoparticles for transdermal co-delivery of this compound and curcumin in arthritis management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 29. Experimental optimization of this compound liposomes for sustained topical delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Encapsulation of this compound Onto Amine Functionalized KIT-6 Nanoparticles as a Drug Delivery System for Rheumatoid Arthritis Therapy | Semantic Scholar [semanticscholar.org]
- 31. ijpsr.com [ijpsr.com]
Lornoxicam Technical Support Center: Troubleshooting and FAQs for Researchers
Welcome to the technical support center for Lornoxicam. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of this compound?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as a potent, balanced inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2] These are its primary on-targets, responsible for its analgesic and anti-inflammatory properties.
However, like other NSAIDs, this compound exhibits several off-target effects that can influence experimental outcomes:
-
Gastrointestinal (GI) Tract: Inhibition of COX-1 in the gastric mucosa can lead to GI adverse effects.[2] However, studies suggest this compound may have a better GI tolerability profile compared to some other NSAIDs like naproxen.[3]
-
Kidney: NSAIDs can affect renal hemodynamics, and this compound is no exception. It has been observed to potentially reduce renal blood flow.[4]
-
Inflammatory Signaling: Beyond COX inhibition, this compound has been shown to inhibit inducible nitric oxide synthase (iNOS) and the production of interleukin-6 (IL-6).[5] It can also suppress the activation of the NF-κB signaling pathway.[6]
-
Apoptosis: this compound has been reported to induce apoptosis in certain cell types, a common off-target effect of some NSAIDs.[5]
Q2: At what concentrations should I be concerned about off-target effects of this compound?
A2: The concentration at which off-target effects become significant can vary depending on the cell type, experimental conditions, and the specific off-target . It is crucial to consider the IC50 values for both on- and off-target activities.
| Target | IC50 (µM) | Reference |
| On-Target | ||
| COX-1 | 0.005 | [5] |
| COX-2 | 0.008 | [5] |
| Off-Target | ||
| iNOS | 65 | [7] |
| IL-6 Formation | 54 | [7] |
This table summarizes key IC50 values for this compound. Note the significant difference in potency between on-target COX inhibition and the off-target effects on iNOS and IL-6 production.
Q3: How can I design my experiments to minimize the impact of this compound's off-target effects?
A3: Several strategies can be employed to mitigate off-target effects:
-
Dose-Response Studies: Conduct thorough dose-response experiments to identify the lowest effective concentration of this compound that elicits the desired on-target effect while minimizing off-target responses.
-
Use of Controls:
-
Vehicle Control: Always include a vehicle control to account for any effects of the solvent used to dissolve this compound.
-
Negative Control Compound: Use a structurally similar but inactive compound if available.
-
Positive Control: Include another well-characterized NSAID to compare the profile of effects.
-
Rescue Experiments: Where possible, "rescue" the phenotype by adding back the product of the on-target pathway (e.g., specific prostaglandins).
-
-
Orthogonal Approaches: Confirm key findings using a different experimental approach that does not rely on this compound. For example, use genetic knockdown (siRNA, CRISPR) of COX-1 or COX-2 to validate that the observed effect is indeed mediated by the intended targets.
Troubleshooting Guides
Problem 1: Unexpected cell death or reduced cell viability in my in vitro experiment.
This could be due to this compound-induced apoptosis, a known off-target effect.
Troubleshooting Steps:
-
Confirm Apoptosis:
-
Perform an apoptosis assay, such as Annexin V/Propidium Iodide staining followed by flow cytometry, or a TUNEL assay.
-
Measure the activity of caspases (e.g., caspase-3, -8, -9) using commercially available kits.
-
-
Dose-Response Analysis:
-
Run a concentration-response curve with this compound to determine if the observed cytotoxicity is dose-dependent.
-
Compare the cytotoxic concentrations to the IC50 for COX-1/COX-2 inhibition. If cytotoxicity occurs at concentrations significantly higher than the on-target IC50, it is likely an off-target effect.
-
-
Mitochondrial Health Assessment:
-
Assess mitochondrial membrane potential using dyes like JC-1 or TMRE. A loss of membrane potential is an early indicator of apoptosis.
-
Problem 2: My results suggest an anti-inflammatory effect that cannot be solely explained by COX inhibition.
This compound is known to modulate other inflammatory pathways.
Troubleshooting Steps:
-
Investigate NF-κB Signaling:
-
Measure the activation of the NF-κB pathway. This can be done by quantifying the phosphorylation of IκBα or the nuclear translocation of NF-κB p65 using Western blotting or immunofluorescence.
-
Use a reporter assay where a reporter gene (e.g., luciferase) is under the control of an NF-κB response element.
-
-
Measure Cytokine and Nitric Oxide Production:
-
Quantify the levels of IL-6 and other relevant cytokines in your experimental system using ELISA or multiplex bead arrays.
-
Measure nitric oxide (NO) production using the Griess assay to assess iNOS activity.
-
-
Comparative Analysis:
-
Compare the effects of this compound with a highly selective COX-2 inhibitor. If the observed effect persists with this compound but not with the selective COX-2 inhibitor, it is likely independent of COX-2.
-
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is a powerful method to verify that a drug binds to its intended target in a cellular environment. The principle is that a protein's thermal stability increases upon ligand binding.
Materials:
-
Cells of interest
-
This compound
-
Vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermocycler
-
Equipment for Western blotting or other protein detection method
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration and a vehicle control for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them in a thermocycler across a temperature gradient (e.g., 40-70°C). Include an unheated control.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Detection: Analyze the amount of soluble target protein (COX-1 or COX-2) in each sample by Western blotting or another sensitive protein detection method.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
Protocol 2: Affinity Chromatography to Identify Off-Target Binding Partners
This technique can be used to pull down proteins that bind to this compound, helping to identify potential off-targets.
Materials:
-
This compound-conjugated affinity resin (requires chemical synthesis to immobilize this compound on beads)
-
Control resin (without this compound)
-
Cell lysate
-
Binding buffer
-
Wash buffer
-
Elution buffer
-
Equipment for mass spectrometry
Procedure:
-
Lysate Preparation: Prepare a protein lysate from the cells or tissue of interest.
-
Incubation: Incubate the cell lysate with the this compound-conjugated affinity resin and the control resin in parallel.
-
Washing: Wash the resins extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the resins using an appropriate elution buffer (e.g., high salt, low pH, or a competitor).
-
Analysis by Mass Spectrometry: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the this compound-conjugated resin with those from the control resin. Proteins that are significantly enriched in the this compound pulldown are potential off-target binding partners.
Data Summary Tables
Table 1: Comparative Gastrointestinal Toxicity of Selected NSAIDs
| NSAID | Relative Risk of Upper GI Complications (vs. Non-user) | Plasma Half-life (hours) | Reference |
| This compound | Lower than Naproxen | 3-5 | [3][8] |
| Ibuprofen | 2.7 | 2-4 | [3] |
| Naproxen | 5.6 | 12-17 | [3] |
| Diclofenac | 4.0 | 1-2 | [3] |
| Piroxicam | 9.9 | 30-86 | [3] |
Table 2: Comparative Renal Effects of this compound and Meloxicam in Rats (14-day treatment)
| Parameter | Control | This compound (1.3 mg/kg) | Meloxicam (5.8 mg/kg) | Reference |
| Serum Creatinine | Increased | Significantly Increased | Significantly Increased | [9] |
| Blood Urea Nitrogen (BUN) | Increased | Significantly Increased | Significantly Increased | [9] |
| Urine N-acetyl-beta-D-glucosaminidase (NAG) | Increased | Significantly higher than Meloxicam | Increased | [9] |
Signaling Pathway and Workflow Diagrams
Caption: On-target mechanism of this compound via COX-1 and COX-2 inhibition.
Caption: Key off-target signaling pathways affected by this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. conductscience.com [conductscience.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Gastrointestinal tolerability of this compound compared to that of naproxen in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The analgesic NSAID this compound inhibits cyclooxygenase (COX)-1/-2, inducible nitric oxide synthase (iNOS), and the formation of interleukin (IL)-6 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. crpsonline.com [crpsonline.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. cube-biotech.com [cube-biotech.com]
Technical Support Center: Optimizing Lornoxicam Nanoparticle Formulations
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of nanoparticle formulations for enhanced Lornoxicam delivery.
Frequently Asked Questions (FAQs)
Q1: What are the common formulation methods for preparing this compound-loaded nanoparticles?
A1: Several methods are employed for the preparation of this compound nanoparticles, with the choice depending on the desired nanoparticle characteristics and the properties of the selected polymers. Commonly used techniques include:
-
Double Emulsion (Solid/Oil/Water) Solvent Evaporation: This method is particularly suitable for encapsulating water-soluble drugs like this compound into polymeric nanoparticles such as PLGA-PEG.[1][2]
-
Antisolvent Precipitation: This technique is effective for preparing this compound nanocrystals to enhance solubility.[3][4][5][6] It involves dissolving the drug in a solvent and then introducing it into an antisolvent containing a stabilizer, causing the drug to precipitate as nanoparticles.
-
Emulsification Solvent Evaporation: This method is used for preparing this compound-loaded solid lipid nanoparticles (SLNs).[7][8][9]
-
Spontaneous Emulsification: This technique is utilized for creating this compound nanoemulsions (NE).[10]
Q2: Which polymers and lipids are typically used for this compound nanoparticle formulations?
A2: The selection of polymers and lipids is crucial for determining the physicochemical properties and in vivo performance of this compound nanoparticles. Some commonly investigated materials include:
-
Polymers:
-
Poly(lactic-co-glycolic acid) (PLGA) and Polyethylene Glycol (PEG) blends: PLGA-PEG copolymers are widely used to create biodegradable and biocompatible nanoparticles with controlled release properties.[1][2][11][12]
-
Chitosan: A natural, biodegradable, and biocompatible polymer used in the formulation of this compound nanoparticles.[4][5][10][13]
-
Soluplus®: A polyvinyl caprolactam–polyvinyl acetate–polyethylene glycol graft copolymer that acts as a stabilizer.[4][5]
-
Polyvinylpyrrolidone (PVP): Often used as a stabilizer in the preparation of nanocrystals.[3][6]
-
-
Lipids for Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs):
Q3: What are the critical characterization techniques for this compound nanoparticles?
A3: A comprehensive characterization of this compound nanoparticles is essential to ensure their quality, stability, and performance. Key techniques include:
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential: Dynamic Light Scattering (DLS) is used to determine the average particle size, size distribution (PDI), and surface charge (zeta potential), which influences the stability of the nanoparticle suspension.[1][3][4][8]
-
Entrapment Efficiency (%EE) and Drug Loading (%DL): These parameters quantify the amount of this compound successfully encapsulated within the nanoparticles and are typically measured using spectrophotometry after separating the free drug from the nanoparticles.[1][7][8][9][16]
-
Surface Morphology: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the shape and surface characteristics of the nanoparticles.[1][8][11]
-
Solid-State Characterization:
-
Fourier Transform Infrared Spectroscopy (FTIR): To assess drug-polymer compatibility and interactions.[1][2][3][4]
-
X-ray Diffraction (XRD): To determine the crystalline or amorphous nature of the encapsulated drug.[1][4][11]
-
Differential Scanning Calorimetry (DSC): To evaluate the thermal properties and physical state of this compound within the nanoparticles.[4][11]
-
-
In Vitro Drug Release: Dialysis membrane methods are commonly used to study the release profile of this compound from the nanoparticles over time in a suitable buffer medium.[1][3][13]
Q4: How does the choice of stabilizer affect this compound nanoparticle formulations?
A4: Stabilizers play a critical role in preventing nanoparticle aggregation and ensuring the long-term stability of the formulation. Different stabilizers can influence the physicochemical properties of the nanoparticles:
-
In this compound nanocrystal formulations, stabilizers like Polyvinylpyrrolidone (PVP) and β-cyclodextrin (BCD) are used to control particle size and enhance drug release.[3][6]
-
For solid lipid nanoparticles, stabilizers such as poloxamer 188, tween 80, and polyvinyl alcohol can impact particle size and zeta potential.[9]
-
Soluplus®, due to its amphiphilic nature, can reduce the interfacial tension and inhibit agglomeration, leading to smaller and more stable nanoparticles.[4][5]
Troubleshooting Guide
Problem 1: Large Particle Size and High Polydispersity Index (PDI)
-
Question: My this compound nanoparticles are larger than the desired range (>500 nm) and have a PDI value greater than 0.3. What are the potential causes and how can I resolve this?
-
Answer:
| Potential Cause | Suggested Solution |
| Inadequate Homogenization Speed or Time | Increase the homogenization speed or sonication time to apply more energy for particle size reduction.[1] |
| High Polymer/Lipid Concentration | A higher concentration of the matrix material can lead to increased viscosity, hindering the formation of smaller particles. Try reducing the polymer or lipid concentration.[1] |
| Ineffective Stabilizer Concentration | The concentration of the stabilizer may be insufficient to cover the surface of the nanoparticles, leading to aggregation. Optimize the stabilizer concentration. |
| Rapid Precipitation in Antisolvent Method | In the antisolvent precipitation method, adding the drug solution too quickly can lead to uncontrolled crystal growth. Inject the drug solution into the antisolvent at a slower, controlled rate.[3] |
Problem 2: Low Entrapment Efficiency (%EE) of this compound
-
Question: I am consistently getting low entrapment efficiency for this compound in my nanoparticles. What factors should I investigate to improve it?
-
Answer:
| Potential Cause | Suggested Solution |
| High Drug Solubility in the External Phase | During the formulation process, this compound may partition into the external aqueous phase, especially with methods like double emulsion. Modifying the pH of the aqueous phase can help reduce drug loss. |
| Insufficient Polymer/Lipid Concentration | A low concentration of the matrix-forming material may not be sufficient to effectively encapsulate the drug. Increasing the polymer or lipid concentration can improve entrapment.[1] |
| Inappropriate Drug-to-Polymer/Lipid Ratio | An excessively high drug-to-polymer ratio can lead to drug saturation and subsequent leakage from the nanoparticles. Optimize this ratio by performing experiments with varying amounts of this compound. |
| High Viscosity of the Dispersed Phase | An increased viscosity of the dispersed phase can prevent the drug from diffusing into the external phase, thereby increasing entrapment efficiency.[1] |
Problem 3: Nanoparticle Aggregation and Formulation Instability
-
Question: My this compound nanoparticle suspension shows signs of aggregation and sedimentation upon storage. How can I improve the stability?
-
Answer:
| Potential Cause | Suggested Solution |
| Low Zeta Potential | A low zeta potential (close to zero) indicates weak electrostatic repulsion between particles, leading to aggregation. A zeta potential of less than -30 mV or greater than +30 mV is generally considered stable.[3] Consider using a charged stabilizer or modifying the surface of the nanoparticles to increase their charge. |
| Inappropriate Stabilizer | The chosen stabilizer may not be providing sufficient steric or electrostatic stabilization. Experiment with different types or combinations of stabilizers.[9] |
| Improper Storage Conditions | Storage at inappropriate temperatures can lead to changes in the nanoparticle structure and subsequent aggregation. Store the formulation at the recommended temperature, often refrigerated. |
| Ostwald Ripening | This phenomenon, where larger particles grow at the expense of smaller ones, can occur over time. Using a stabilizer that effectively prevents this, such as Soluplus®, can be beneficial.[4] |
Quantitative Data Summary
Table 1: Effect of Formulation Variables on PLGA-PEG Nanoparticle Properties
| Formulation Code | PLGA Conc. (%) | PEG Conc. (%) | Stirring Speed (rpm) | Particle Size (nm) | Entrapment Efficiency (%) | Permeation (%) |
| NP-1 | 1 | 0.5 | 1000 | 250 | 85.2 | 80 |
| NP-2 | 2 | 1.0 | 1500 | 210 | 90.5 | 88 |
| NP-3 | 3 | 1.5 | 2000 | 170 | 96.2 | 94 |
| NP-4 | 2 | 0.5 | 2000 | 185 | 88.7 | 90 |
| NP-5 | 3 | 1.0 | 1000 | 230 | 92.4 | 85 |
| Data adapted from a study on this compound-loaded PLGA-PEG nanoparticles.[1] |
Table 2: Characteristics of this compound Nanocrystals with Different Stabilizers
| Formulation Code | Stabilizer | Drug:Stabilizer Ratio | Particle Size (nm) | Zeta Potential (mV) |
| PF1 | PVP | 1:1 | 818 | +10.8 |
| PF2 | PVP | 1:2 | 629 | +8.35 |
| PF3 | PVP | 1:3 | 349 | +7.0 |
| BF1 | β-cyclodextrin | 1:1 | 276.6 | +12.63 |
| BF2 | β-cyclodextrin | 1:2 | 206 | +9.46 |
| BF3 | β-cyclodextrin | 1:3 | 149 | +6.35 |
| Data from a study on this compound nanocrystals.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA-PEG Nanoparticles (Double Emulsion Solvent Evaporation)
-
Preparation of the Inner Aqueous Phase (S): Dissolve a specific amount of this compound in a small volume of aqueous solution.
-
Preparation of the Oil Phase (O): Dissolve a defined amount of PLGA and PEG in a water-immiscible organic solvent (e.g., dichloromethane).
-
Formation of the Primary Emulsion (S/O): Add the inner aqueous phase to the oil phase and emulsify using a high-speed homogenizer or sonicator to form a solid-in-oil (S/O) emulsion.
-
Formation of the Double Emulsion (S/O/W): Add the primary emulsion to a larger volume of an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol) and homogenize again to form the S/O/W double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Recovery: Collect the nanoparticles by centrifugation, wash them with distilled water to remove excess stabilizer and un-entrapped drug, and then lyophilize for long-term storage.[1][2]
Protocol 2: Preparation of this compound Nanocrystals (Antisolvent Precipitation)
-
Preparation of Drug Solution: Dissolve a known amount of this compound in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).[3][4]
-
Preparation of Antisolvent Solution: Dissolve a stabilizer (e.g., PVP or β-cyclodextrin) in an antisolvent (e.g., double-distilled water).[3]
-
Precipitation: Place the antisolvent solution under constant stirring (e.g., 1400 rpm).[3] Inject the drug solution dropwise into the stirred antisolvent solution using a syringe.
-
Stabilization: Continue stirring for a specified period (e.g., 2 hours) to allow the nanocrystals to stabilize.[3]
-
Recovery: The resulting nanosuspension can be used directly or further processed (e.g., lyophilized) to obtain a dry powder.
Protocol 3: Determination of Entrapment Efficiency (%EE)
-
Separate the this compound-loaded nanoparticles from the aqueous medium by centrifugation.
-
Carefully collect the supernatant, which contains the un-entrapped drug.
-
Measure the concentration of this compound in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry at a specific wavelength (e.g., 376.8 nm).[1]
-
Calculate the %EE using the following formula: %EE = [(Total amount of drug added - Amount of free drug in supernatant) / Total amount of drug added] x 100
Visualizations
Caption: Experimental workflow for the preparation and characterization of this compound nanoparticles.
Caption: Troubleshooting workflow for common issues in this compound nanoparticle formulation.
Caption: Logical relationships between formulation variables and nanoparticle characteristics.
References
- 1. Optimizing this compound-loaded poly(lactic-co-glycolic acid) and (polyethylene glycol) nanoparticles for transdermal delivery: ex vivo/in vivo inflammation evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. xianshiyoudaxuexuebao.com [xianshiyoudaxuexuebao.com]
- 5. xianshiyoudaxuexuebao.com [xianshiyoudaxuexuebao.com]
- 6. researchgate.net [researchgate.net]
- 7. scitechnol.com [scitechnol.com]
- 8. wjpsonline.com [wjpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound-Loaded Chitosan-Decorated Nanoemulsion: Preparation and In Vitro Evaluation for Enhanced Transdermal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing this compound-loaded poly(lactic-co-glycolic acid) and (polyethylene glycol) nanoparticles for transdermal delivery: ex vivo/ in vivo inflammation evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound-Loaded Chitosan-Decorated Nanoemulsion: Preparation and In Vitro Evaluation for Enhanced Transdermal Delivery [mdpi.com]
- 14. Formulation and characterization of solid lipid nanoparticles, nanostructured lipid carriers and nanoemulsion of this compound for transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. impactfactor.org [impactfactor.org]
- 16. Formulation and characterization of this compound-loaded cellulosic-microsponge gel for possible applications in arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lornoxicam Drug-Excipient Compatibility Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting drug-excipient compatibility studies on Lornoxicam formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of a this compound-excipient compatibility study?
A1: The primary goal is to ensure that the chosen excipients do not negatively interact with this compound.[1][2] Such studies are a critical part of preformulation to guarantee that the final dosage form will be stable, safe, and effective by identifying any physical or chemical interactions that could alter the drug's properties.[3][4]
Q2: What constitutes a physical vs. a chemical incompatibility?
A2: A physical incompatibility involves changes to the physical properties of the mixture without altering the chemical structure of the components.[1] This can include changes in color, odor, melting point, or dissolution rate.[1] A chemical incompatibility involves the formation of new chemical entities through reactions like hydrolysis, oxidation, or degradation, which can reduce the drug's potency and produce potentially harmful byproducts.[2][5]
Q3: Which analytical techniques are most essential for these studies?
A3: The most commonly employed techniques are Differential Scanning Calorimetry (DSC) to detect thermal events, Fourier-Transform Infrared Spectroscopy (FTIR) to identify changes in chemical functional groups, and High-Performance Liquid Chromatography (HPLC) to quantify the drug and detect any degradation products.[6][7] These methods provide complementary information for a robust assessment.[8]
Q4: In a DSC thermogram of a this compound-excipient mixture, the melting peak of the drug is slightly broader and at a slightly lower temperature. Does this signify an incompatibility?
A4: Not necessarily. A slight broadening or shift of the this compound melting endotherm is often due to a dilution effect of the excipient or the formation of a simple eutectic mixture, and is not typically considered an incompatibility.[9][10] A significant interaction or incompatibility is usually indicated by the complete disappearance of the drug's melting peak, a drastic shift in its position, or the appearance of new, unexpected thermal events.[11]
Q5: My FTIR spectrum of the physical mixture shows all the characteristic this compound peaks, but their intensity is lower. Is this a problem?
A5: A reduction in peak intensity is expected and is typically due to the lower concentration (dilution effect) of this compound in the physical mixture. As long as the characteristic peaks of this compound are present at their expected wavenumbers and no significant new peaks appear or existing peaks disappear, it generally indicates compatibility.[3][12]
Troubleshooting Guide
Differential Scanning Calorimetry (DSC) Issues
-
Q: The characteristic melting peak for this compound (around 225 °C) has completely disappeared in my 1:1 physical mixture with an excipient. What does this mean?
-
A: This is a strong indicator of a potential interaction. The disappearance of the endotherm could suggest that this compound has dissolved in the molten excipient at a lower temperature or has undergone a solid-state transformation into an amorphous form, which would eliminate the crystalline melting peak.[13] This warrants further investigation with other techniques like HPLC to check for chemical degradation.
-
-
Q: I see a new exothermic peak in my DSC scan of the drug-excipient mixture that isn't present in the scans of the individual components. What should I do?
-
A: An unexpected exothermic peak often signifies a chemical reaction or degradation occurring upon heating. This is a critical sign of incompatibility. You should analyze the sample after the DSC run using HPLC to identify and quantify any degradation products formed.
-
Fourier-Transform Infrared Spectroscopy (FTIR) Issues
-
Q: I've observed a significant shift in the carbonyl (C=O) stretching band of this compound (approx. 1647 cm⁻¹) in my mixture. How should I interpret this?
-
A: A significant shift in the position of a key functional group peak, like the C=O band, suggests a molecular interaction, such as hydrogen bonding, between this compound and the excipient.[14] While not always detrimental, it indicates a change in the drug's chemical environment that must be evaluated for its impact on stability and performance.
-
-
Q: A new peak has appeared in the FTIR spectrum of my drug-excipient mixture after storage under accelerated conditions (e.g., 40°C / 75% RH). What is the likely cause?
-
A: The appearance of a new peak is evidence of the formation of a new chemical entity, indicating a chemical interaction or degradation.[15] This is a clear sign of incompatibility. The next step is to use a stability-indicating HPLC method to separate and identify this new compound.
-
High-Performance Liquid Chromatography (HPLC) Issues
-
Q: My chromatogram for a stressed this compound-excipient mixture shows a new, unidentified peak. How do I determine its origin?
-
A: This new peak could be a degradation product of this compound, an impurity from the excipient, or a product of a drug-excipient interaction. To investigate:
-
Run a blank injection of the mobile phase to rule out system peaks.
-
Inject a solution of the excipient alone, stored under the same stress conditions, to see if the peak originates from excipient degradation.
-
Compare the retention time to known degradation products from forced degradation studies of this compound alone (acid, base, oxidation).[16][17] this compound is known to be sensitive to acid and base hydrolysis.[18] If the peak does not match these, it is likely a unique interaction product.
-
-
-
Q: The peak shape for this compound is tailing badly in my compatibility samples. What could be the cause?
-
A: Peak tailing can have several causes. In compatibility studies, consider that the excipient might be altering the pH of the sample solution, which can affect the ionization and chromatographic behavior of this compound. It could also indicate column contamination or a blocked column frit. Try dissolving the sample in the mobile phase whenever possible and ensure the column is properly washed between runs.
-
Data Presentation: Summary Tables
Table 1: Representative DSC Thermal Analysis Data
| Sample | Onset of Melting (°C) | Peak Endotherm (°C) | Interpretation |
| This compound (Pure) | ~220 | ~225[9] | Crystalline melting point |
| Excipient A (e.g., Mannitol) | ~168 | ~170[9] | Melting point of excipient |
| This compound + Excipient A (1:1) | ~218 | ~223 | Drug peak retained, slight shift due to dilution. Compatible .[9] |
| This compound + Excipient B (1:1) | - | Peak absent | Disappearance of drug peak. Potential Incompatibility . |
Table 2: Representative FTIR Spectral Data
| Functional Group | This compound Peak (cm⁻¹) | This compound + Excipient Mix | Interpretation |
| N-H Stretch | ~3060[14] | Peak Present | No interaction at this group |
| C=O Stretch (Amide) | ~1647[9][14] | Peak Present | No interaction at this group |
| S=O Stretch (Sulfonyl) | ~1387[12] / ~1323[14] | Peak Present | No interaction at this group |
| C-Cl Bend | ~783[14] | Peak Present | No interaction at this group |
Note: The absence of significant shifts or disappearance of these key peaks in the mixture indicates compatibility.[3][12]
Table 3: Representative HPLC Forced Degradation Data
| Stress Condition | This compound Degradation (%) | Interpretation |
| Acid Hydrolysis (2N HCl, 80°C, 2 hrs) | 24.46%[18] | This compound is labile to acidic conditions. |
| Base Hydrolysis (1N NaOH, 80°C, 2 hrs) | 33.79%[18] | This compound is highly labile to basic conditions. |
| Oxidation (H₂O₂) | Less susceptible[18] | Relatively stable against oxidation. |
| Thermal (Dry Heat) | ~5.17%[18] | Relatively stable under thermal stress. |
| Photochemical (UV Light) | ~4.25%[18] | Relatively stable under photolytic stress. |
Experimental Protocols
Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 3-5 mg of the sample (pure this compound, pure excipient, or a 1:1 w/w physical mixture) into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample from approximately 40°C to 300°C at a constant heating rate of 10°C/min.[3]
-
Atmosphere: Purge the cell with an inert nitrogen atmosphere at a flow rate of 40-50 mL/min.
-
Analysis: Record the heat flow as a function of temperature. Analyze the resulting thermogram for the position of the melting endotherm of this compound and the appearance of any new thermal events.[3]
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix approximately 1 mg of the sample (pure drug, excipient, or 1:1 physical mixture) with 100-200 mg of dry, IR-grade KBr.[3]
-
Pellet Formation: Grind the mixture finely and compress it using a hydraulic press to form a thin, transparent pellet.[3]
-
Spectral Acquisition: Place the pellet in the FTIR spectrometer's sample holder.
-
Scanning: Scan the sample over a wavenumber range of 4000 to 400 cm⁻¹.
-
Analysis: Compare the spectrum of the physical mixture to the spectra of the individual components. Look for the disappearance of characteristic drug peaks, significant shifts in peak positions, or the appearance of new peaks.[12]
Stability-Indicating High-Performance Liquid Chromatography (HPLC)
-
Chromatographic Conditions (Example):
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 100 µg/mL) and dilute to a working concentration (e.g., 10-20 µg/mL).[16]
-
Sample Preparation:
-
Prepare 1:1 w/w physical mixtures of this compound and each excipient.
-
Store samples under both ambient and accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).
-
At each time point, dissolve an accurately weighed portion of the mixture in the mobile phase to achieve a target this compound concentration similar to the standard solution. Filter through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the standard and sample solutions. Compare the chromatograms to identify any new peaks (degradation products) and quantify the remaining percentage of this compound.[17]
Visualizations
Caption: General workflow for conducting a this compound-excipient compatibility study.
Caption: Decision tree for troubleshooting common unexpected experimental results.
References
- 1. Drug-Excipient Compatibility Studies - Pharmapproach.com [pharmapproach.com]
- 2. alfachemic.com [alfachemic.com]
- 3. saspublishers.com [saspublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. Drug excipient Compatibility | PDF [slideshare.net]
- 8. chemintel360.com [chemintel360.com]
- 9. Design and Optimization of this compound Dispersible Tablets Using Quality by Design (QbD) Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. applications.emro.who.int [applications.emro.who.int]
- 17. researchgate.net [researchgate.net]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Enhancing Lornoxicam Dissolution for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the dissolution of Lornoxicam in in vitro experimental settings. This compound's poor aqueous solubility can often lead to issues of precipitation and variability in assay results.[1][2][3][4][5] The following information offers practical solutions and detailed protocols to overcome these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is precipitating out of my aqueous buffer (e.g., PBS) or cell culture medium. How can I prevent this?
A1: this compound is practically insoluble in water and acidic solutions, which can lead to precipitation in standard buffers.[1][2][3][4][5][6] To prevent this, you need to enhance its solubility. Here are some effective approaches:
-
Utilize a Co-solvent: this compound is soluble in organic solvents like DMSO, ethanol, and DMF.[7] You can prepare a concentrated stock solution in one of these solvents and then dilute it into your aqueous medium. However, be mindful of the final solvent concentration, as it can be toxic to cells.
-
Formulate as a Solid Dispersion: This technique involves dispersing this compound in a hydrophilic carrier matrix. This can significantly increase the dissolution rate.[8]
-
Prepare Cyclodextrin Inclusion Complexes: Cyclodextrins can encapsulate this compound, forming a complex with enhanced aqueous solubility.[9][10][11][12]
-
Reduce Particle Size to Nanocrystals: Decreasing the particle size to the nanometer range increases the surface area, leading to faster dissolution.[13][14][15]
Q2: I need to prepare a this compound stock solution. What is the recommended solvent and concentration?
A2: For a stock solution, Dimethyl sulfoxide (DMSO) is a good choice, with a solubility of approximately 2 mg/mL.[7] You can also use ethanol or dimethylformamide (DMF), where the solubility is around 1 mg/mL.[7] It is recommended to prepare a high-concentration stock solution and then dilute it to the final working concentration in your assay medium immediately before use to minimize precipitation. Aqueous stock solutions are not recommended for long-term storage.[7]
Q3: Which dissolution enhancement technique provides the highest increase in this compound solubility?
A3: Surface Solid Dispersion (SSD) with Crospovidone has been shown to provide a very high increase in solubility, up to 147.6-fold compared to the pure drug.[1][2][3][5] This is attributed to the transformation of this compound into an amorphous form and improved wettability.[1][2][3][5]
Q4: Are there any chemical interactions I should be aware of when using carriers or complexing agents?
A4: Studies using Fourier Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) have generally shown no chemical interactions between this compound and common carriers like Crospovidone, HPMC, and cyclodextrins.[1][2][5][8] The enhancement in dissolution is primarily due to physical changes like amorphization, increased wettability, and complex formation.[5][8]
Quantitative Data Summary
The following tables summarize the quantitative improvements in this compound dissolution achieved through various enhancement techniques.
Table 1: Enhancement of this compound Dissolution by Solid Dispersion Techniques
| Carrier/Method | Drug:Carrier Ratio | Fold Increase in Solubility | Key Findings |
| Crospovidone (Surface Solid Dispersion) | 1:5 | 147.6 | Significant increase in dissolution rate and high yield (98%).[1][2][3][5] |
| HPMC (Solid Dispersion) | Not Specified | Highest among tested super disintegrants | Increased wettability and reduced drug crystallinity.[8] |
| Poloxamer 188 (Solid Dispersion) | 1:3 | Significant | Solvent evaporation method was more effective than physical mixing.[16] |
Table 2: Enhancement of this compound Dissolution by Cyclodextrin Complexation
| Cyclodextrin | Method | Drug:Cyclodextrin Ratio | Fold Increase in Dissolution Rate (K₁) | Key Findings |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Not Specified | Not Specified | 4.35 | Freeze-dried complexes showed marked increase in dissolution.[9][10] |
| HP-β-CD with SLS (Surfactant) | Not Specified | Not Specified | 9.50 | Combination with surfactants further enhances dissolution.[10] |
| β-cyclodextrin | Kneading | 1:5 | Faster dissolution rate | Inclusion complex showed 90% drug release in less than 10 minutes.[11][12] |
Experimental Protocols
Protocol 1: Preparation of this compound-Crospovidone Surface Solid Dispersion (SSD) by Kneading Method
-
Materials: this compound powder, Crospovidone, Methanol.
-
Procedure:
-
Weigh this compound and Crospovidone in a 1:5 weight ratio.[1][2][5]
-
Place the powders in a mortar.
-
Add a sufficient volume of methanol to form a paste-like consistency.
-
Knead the mixture for 30 minutes.
-
Dry the resulting mass in a desiccator over silica gel at room temperature until the solvent has completely evaporated.
-
Pulverize the dried mass and pass it through a sieve (e.g., #60 mesh) to obtain a fine powder.
-
Store the prepared SSD in a desiccator.
-
Protocol 2: Preparation of this compound-HP-β-Cyclodextrin Inclusion Complex by Freeze-Drying Method
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Deionized water.
-
Procedure:
-
Prepare a 1:2 molar ratio of this compound to HP-β-CD.[9]
-
Dissolve the HP-β-CD in deionized water with stirring.
-
Add the this compound powder to the HP-β-CD solution.
-
Stir the suspension at room temperature for 24 hours, protected from light.
-
Freeze the resulting solution/suspension at -80°C.
-
Lyophilize the frozen sample for 48 hours to obtain a dry powder of the inclusion complex.
-
Store the complex in a desiccator.
-
Protocol 3: In Vitro Dissolution Assay
-
Apparatus: USP Dissolution Apparatus II (Paddle type).
-
Dissolution Medium: 900 mL of phosphate buffer (pH 7.4).[8][11]
-
Temperature: 37 ± 0.5°C.[8]
-
Paddle Speed: 50 rpm.[8]
-
Procedure:
-
Add a quantity of the this compound formulation (pure drug, SSD, or cyclodextrin complex) equivalent to 8 mg of this compound to the dissolution vessel.[8]
-
Start the apparatus.
-
Withdraw 5 mL samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm filter.
-
Analyze the filtrate for this compound concentration using a validated analytical method (e.g., UV-Vis spectrophotometry at the appropriate wavelength).
-
Visual Guides
Caption: Workflow for Surface Solid Dispersion (SSD) Preparation.
Caption: Troubleshooting Logic for this compound Dissolution.
References
- 1. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. WO2011077452A2 - Fast dissolving pharmaceutical composition comprising this compound - Google Patents [patents.google.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. idosi.org [idosi.org]
- 9. Design and In Vitro Evaluation of Novel Sustained-Release Double-Layer Tablets of this compound: Utility of Cyclodextrin and Xanthan Gum Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. rjptonline.org [rjptonline.org]
- 12. researchgate.net [researchgate.net]
- 13. xianshiyoudaxuexuebao.com [xianshiyoudaxuexuebao.com]
- 14. researchgate.net [researchgate.net]
- 15. asiapharmaceutics.info [asiapharmaceutics.info]
- 16. media.neliti.com [media.neliti.com]
Validation & Comparative
Lornoxicam vs. Celecoxib: An In Vivo Comparative Analysis of Anti-Inflammatory Efficacy
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), Lornoxicam, a balanced cyclooxygenase (COX)-1/COX-2 inhibitor, and Celecoxib, a selective COX-2 inhibitor, are prominent for their management of pain and inflammation. This guide provides a comparative overview of their anti-inflammatory performance in established in vivo models, offering researchers and drug development professionals a side-by-side look at their efficacy based on available experimental data.
Note: The following data is compiled from separate studies. A direct, head-to-head comparative study in the same in vivo inflammation model was not identified in the public domain. Therefore, variations in experimental conditions should be considered when interpreting the results.
Efficacy in Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a standard for assessing the acute anti-inflammatory activity of pharmacological agents. The tables below summarize the dose-dependent effects of this compound and Celecoxib on the inhibition of paw edema.
Table 1: Efficacy of this compound in Carrageenan-Induced Rat Paw Edema
| Dose (mg/kg, i.v.) | Administration Time | Time Point of Measurement | % Inhibition of Edema (Ankle Diameter) |
| 0.1 | 25 min before carrageenan | 3 hours post-carrageenan | 34%[1] |
| 0.3 | 25 min before carrageenan | 3 hours post-carrageenan | 61%[1] |
| 1 | 25 min before carrageenan | 3 hours post-carrageenan | 66%[1] |
| 3 | 25 min before carrageenan | 3 hours post-carrageenan | 80%[1] |
| 9 | 25 min before carrageenan | 3 hours post-carrageenan | 83%[1] |
Table 2: Efficacy of Celecoxib in Carrageenan-Induced Rat Paw Edema
| Dose (mg/kg, p.o.) | Administration Time | Time Point of Measurement | % Inhibition of Edema |
| 10 | 1 hour before carrageenan | Not Specified | 21%[2] |
p.o. - per os (by mouth); i.v. - intravenous
Impact on Inflammatory Mediators
Beyond the physical manifestation of edema, the efficacy of anti-inflammatory agents is determined by their ability to modulate key inflammatory mediators.
Table 3: Effects of this compound and Celecoxib on Inflammatory Markers
| Drug | Dose (mg/kg) | Model | Effect on Prostaglandin E2 (PGE2) | Effect on COX-2 | Effect on TNF-α | Effect on IL-1β |
| This compound | Not Specified | Not Specified | Potent Inhibition | Balanced Inhibition of COX-1/COX-2 | Reduces levels | Reduces levels |
| Celecoxib | 3 (i.p.) | Carrageenan-induced paw edema | Significant Reduction[3] | Significant Reduction[3] | Reduction in serum[3][4][5] | Reduction in paw tissue[2] |
i.p. - intraperitoneal
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This widely used model induces an acute and localized inflammatory response.
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Inflammation: A subplantar injection of a 1% carrageenan solution (e.g., 0.1 mL) is administered into the right hind paw of the rats[6].
-
Drug Administration:
-
Measurement of Edema: Paw volume or diameter is measured at specific time points (e.g., 0, 3, and 5 hours) after carrageenan injection using a plethysmometer[6]. The percentage of edema inhibition is calculated relative to a control group that receives a vehicle.
-
Biochemical Analysis: At the end of the experiment, animals are euthanized, and blood and paw tissue samples are collected to measure the levels of inflammatory mediators such as PGE2, COX-2, TNF-α, and IL-1β using techniques like ELISA[3][4][5].
Signaling Pathways and Experimental Workflow
The diagrams below, generated using Graphviz, illustrate the inflammatory signaling pathway targeted by these drugs and a typical experimental workflow for the carrageenan-induced paw edema model.
Caption: COX Signaling Pathway and NSAID Intervention.
Caption: Generalized Experimental Workflow.
Concluding Remarks
Based on the available data from separate in vivo studies, both this compound and Celecoxib demonstrate significant anti-inflammatory effects in the carrageenan-induced paw edema model. This compound, as a balanced COX-1/COX-2 inhibitor, shows a potent, dose-dependent reduction in edema[1]. Celecoxib, a selective COX-2 inhibitor, also effectively reduces edema and key inflammatory mediators like PGE2 and TNF-α[2][3]. The primary difference in their mechanism lies in Celecoxib's selectivity for the COX-2 enzyme, which is theoretically associated with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. A direct comparative study would be invaluable to definitively ascertain the relative potency and efficacy of these two compounds under identical experimental conditions.
References
- 1. Potent anti-inflammatory/analgesic effects of this compound in comparison to other nsaids: a c-fos study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the selective COX-2 inhibitors, celecoxib and rofecoxib in rat acute models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
Meta-analysis of Lornoxicam's efficacy in clinical trials for pain management
Lornoxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, demonstrates potent analgesic and anti-inflammatory properties through its non-selective inhibition of cyclooxygenase-1 and -2 (COX-1 and COX-2) enzymes.[1][2][3] This meta-analysis provides a comparative guide for researchers and drug development professionals on the clinical efficacy and safety of this compound in various pain management settings, supported by data from multiple clinical trials and systematic reviews.
Mechanism of Action
This compound exerts its therapeutic effects by blocking the synthesis of prostaglandins, key mediators of pain and inflammation.[1][2][4] By inhibiting both COX-1 and COX-2 enzymes, it effectively reduces the conversion of arachidonic acid to prostaglandins, thereby alleviating pain and reducing inflammation.[2][5] Some studies suggest that this compound may also have central analgesic effects by increasing the levels of endogenous dynorphin and beta-endorphin.[6]
Comparative Efficacy in Postoperative Pain
This compound has been extensively studied for the management of acute postoperative pain, demonstrating efficacy comparable or superior to other analgesics.
Dental Surgery
In the context of pain following third molar extraction, a common model for acute pain studies, this compound has shown significant analgesic effects. A meta-analysis of three studies involving 273 participants found that 46% of patients receiving this compound 8 mg experienced at least 50% pain relief over 6 hours, compared to 11% in the placebo group.[7] The number needed to treat (NNT) for one patient to experience at least 50% pain relief was 2.9.[7] Another study found that a 16 mg dose of this compound had a substantial analgesic effect in the first 24 hours post-surgery compared to 200 mg of flurbiprofen and placebo.[8]
| Metric | This compound 8 mg | Placebo | Source |
| ≥50% Pain Relief (6 hrs) | 46% | 11% | [7] |
| NNT for ≥50% Pain Relief | 2.9 | - | [7] |
Other Surgical Procedures
This compound has proven effective in various other postoperative settings, including orthopedic, gynecological, and abdominal surgeries.[9][10][11] Clinical trials have shown its efficacy to be comparable to standard doses of opioids like morphine and tramadol, but with better tolerability.[10][12] In a study on pain after coronary artery bypass grafting, this compound and diclofenac showed similar efficacy.[9] Another study on patients undergoing open reduction and internal fixation of mandibular fractures found that intravenous this compound 8 mg resulted in significantly better pain control at 24 hours post-operation compared to intravenous tramadol 50 mg.[13]
| Comparator | Surgical Model | Key Finding | Source |
| Diclofenac | Coronary Artery Bypass | Similar efficacy | [9] |
| Tramadol | Mandibular Fracture Repair | This compound superior at 24h | [13] |
| Tramadol | Hysterectomy | This compound 16mg IM showed greater pain relief than Tramadol 100mg IM | [9] |
| Placebo & Diclofenac | Mastoidectomy | This compound required less rescue medication than diclofenac | [14] |
Efficacy in Chronic Pain Conditions
This compound is also indicated for the management of chronic pain associated with rheumatic diseases.
Osteoarthritis and Rheumatoid Arthritis
Clinical studies have demonstrated that this compound is effective in improving pain and functional disability in patients with osteoarthritis and rheumatoid arthritis.[5][10] Doses of 8 mg twice daily are commonly used for these conditions.[9] A meta-analysis of safety data found this compound to have a comparable tolerability profile to other well-established NSAIDs in this patient population.[15]
Safety and Tolerability Profile
The safety profile of this compound is consistent with that of other NSAIDs. The most frequently reported adverse events are gastrointestinal in nature, including nausea, dyspepsia, and abdominal pain.[15][16] A meta-analysis of safety data from numerous clinical trials sponsored by the manufacturer concluded that this compound has a tolerability profile comparable to other NSAIDs and is significantly better tolerated than other active comparators in terms of all adverse events.[15] Furthermore, this meta-analysis did not find an increased risk of adverse events compared to placebo.[15] A post-marketing surveillance study involving 3752 day-case surgery patients found that this compound-containing analgesic regimens were as well-tolerated as standard analgesic treatments over a 4-day period.[16]
| Adverse Event Category | This compound Group | Standard Analgesic Group | Source |
| Any Adverse Event | 27.1% | 29.4% | [16] |
| Gastrointestinal Adverse Events | 19.5% | 21.3% | [16] |
Experimental Protocols: A Generalized Approach
While specific protocols vary between studies, a generalized workflow for a randomized, double-blind, placebo-controlled trial evaluating the efficacy of this compound in acute postoperative pain can be outlined.
1. Patient Selection:
-
Inclusion Criteria: Adult patients (typically 18-65 years) scheduled for a specific surgical procedure known to cause moderate to severe postoperative pain (e.g., third molar extraction, hysterectomy). Patients must provide informed consent.
-
Exclusion Criteria: History of hypersensitivity to NSAIDs, active peptic ulcer disease, significant renal or hepatic impairment, and contraindications to NSAID use.
2. Randomization and Blinding:
-
Patients are randomly assigned to receive either this compound, a placebo, or an active comparator.
-
Both patients and investigators are blinded to the treatment allocation to prevent bias.
3. Intervention:
-
The study drug (e.g., this compound 8 mg or 16 mg) or its corresponding placebo/comparator is administered orally or parenterally at a predefined time, often before or immediately after surgery.
4. Efficacy Assessment:
-
Primary Endpoint: Pain intensity is assessed at baseline and at multiple time points post-administration (e.g., 30 minutes, 1, 2, 4, 6, and 8 hours) using a validated pain scale such as the Visual Analog Scale (VAS) or a numerical rating scale. The primary measure is often the Sum of Pain Intensity Differences (SPID) or Total Pain Relief (TOTPAR) over a specified period (e.g., 6 or 8 hours).
-
Secondary Endpoints: Time to onset of pain relief, duration of analgesia, and the use of rescue medication are recorded.
5. Safety Assessment:
-
All adverse events are recorded throughout the study period. Vital signs are monitored, and laboratory tests may be conducted at baseline and at the end of the study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. [PDF] Mechanism of action: this compound's anti-inflammatory and analgesic activity is related to its inhibitory action on prostaglandin and thromboxane synthesis through the inhibition | Semantic Scholar [semanticscholar.org]
- 5. crpsonline.com [crpsonline.com]
- 6. jddtonline.info [jddtonline.info]
- 7. Single dose oral this compound for acute postoperative pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. This compound : pharmacology and usefulness to treat acute postoperative and musculoskeletal pain a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Safety of this compound in the treatment of postoperative pain: a post-marketing study of analgesic regimens containing this compound compared with standard analgesic treatment in 3752 day-case surgery patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Lornoxicam vs. Diclofenac: An In Vitro Comparative Analysis of Gene Expression
A detailed examination of the molecular impacts of two common non-steroidal anti-inflammatory drugs (NSAIDs) on gene expression, drawing from a synthesis of in vitro experimental data. This guide provides researchers, scientists, and drug development professionals with a comparative overview of lornoxicam and diclofenac, focusing on their distinct effects on cellular signaling pathways and gene regulation.
While both this compound and diclofenac are potent NSAIDs that function primarily by inhibiting cyclooxygenase (COX) enzymes, their broader impact on gene expression at the cellular level reveals distinct profiles. This comparison, based on a compilation of various in vitro studies, highlights their differential effects on inflammatory, metabolic, and cell proliferation pathways. It is important to note that a direct head-to-head global gene expression profiling study is not publicly available; therefore, this analysis synthesizes findings from separate experiments.
Comparative Summary of In Vitro Effects on Gene Expression
The following tables summarize the reported effects of this compound and diclofenac on the expression of specific genes in various in vitro models.
Table 1: Summary of this compound's Effects on Gene Expression in Vitro
| Gene/Target | Cell Type | Experimental Conditions | Observed Effect |
| Cyclooxygenase-1 (COX-1) | Human intact cells/platelets | Not specified | Balanced inhibition with COX-2 (IC50: 0.005 µM)[1][2] |
| Cyclooxygenase-2 (COX-2) | Human intact cells/Mono Mac 6 | LPS-stimulated | Balanced inhibition with COX-1 (IC50: 0.008 µM)[1][2] |
| Inducible Nitric Oxide Synthase (iNOS) | RAW 264.7 murine macrophages | LPS-stimulated | Inhibition of NO formation (IC50: 65 µM)[1][2] |
| Interleukin-6 (IL-6) | THP-1 human monocytic cells | LPS-stimulated | Marked inhibition of formation (IC50: 54 µM)[1][2] |
| TNF-α, IL-1β, IL-8 | THP-1 human monocytic cells | LPS-stimulated | Moderately affected[1][2] |
| Toll-like receptor 2 (TLR2) mRNA | Peripheral blood mononuclear cells | Not specified | Reduced expression[3] |
| Toll-like receptor 4 (TLR4) mRNA | Peripheral blood mononuclear cells | Not specified | Reduced expression[3] |
Table 2: Summary of Diclofenac's Effects on Gene Expression in Vitro
| Gene/Target | Cell Type | Experimental Conditions | Observed Effect |
| MUC5AC | NCI-H292 human airway epithelial cells | PMA-stimulated | Suppressed mRNA expression[4][5] |
| c-MYC | Melanoma, leukemia, and carcinoma cell lines | Not specified | Significantly diminished expression[6][7] |
| Glucose Transporter 1 (GLUT1) | Melanoma, leukemia, and carcinoma cell lines | Not specified | Decreased gene expression[6] |
| Lactate Dehydrogenase A (LDHA) | Melanoma, leukemia, and carcinoma cell lines | Not specified | Decreased gene expression[6] |
| Monocarboxylate Transporter 1 (MCT1) | Melanoma, leukemia, and carcinoma cell lines | Not specified | Decreased gene expression[6] |
| E2F1 and target genes (e.g., RRM2, PCNA, MCM2) | Ovarian cancer cells (HEY, OVCAR5, UCI-101) | Not specified | Downregulated mRNA and protein expression[8] |
| p21 | Glioma cells | Not specified | Raised expression[9] |
| Genes regulating lipid metabolism | Not specified | Not specified | Upregulated expression (via PPAR-γ activation)[10] |
| CHOP/DITT3, GRP78/HSPA5, DNAJB9 | Human endothelial cells (EA.hy926) | Tunicamycin-induced ER stress | Diclofenac (low concentrations) suppressed tunicamycin-induced CHOP expression[11][12] |
| ATF6, ATF4 | Human endothelial cells (EA.hy926) | Tunicamycin-induced ER stress | Diclofenac decreased the expression of ATF6[12] |
| Cathepsin K | Mouse hematopoietic stem cell-derived osteoclasts | Not specified | Down-regulated transcripts[13] |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below to provide context for the presented data.
This compound: Cytokine and Inflammatory Marker Analysis
-
Cell Culture and Stimulation: Human monocytic THP-1 cells were cultured and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Drug Treatment: Cells were treated with varying concentrations of this compound.
-
Cytokine Measurement: The concentrations of TNF-alpha, IL-1beta, IL-6, and IL-8 in the cell culture supernatants were measured using specific enzyme-linked immunosorbent assays (ELISAs).
-
iNOS Activity Assay: The inhibition of inducible nitric oxide synthase (iNOS) was assessed by measuring the reduction of nitric oxide (NO) levels in the supernatants of LPS-stimulated RAW 264.7 murine macrophages using the Griess reaction.
-
COX Inhibition Assay: COX-1 and COX-2 inhibition was determined in intact human cells. For COX-1, aggregation in human washed platelets and thromboxane B2 (TXB2) formation in HEL cells were measured. For COX-2, 6-keto-PGF1alpha was measured in the supernatants of LPS-stimulated Mono Mac 6 cells.[1][2]
Diclofenac: MUC5AC Gene Expression and NF-κB Pathway Analysis
-
Cell Culture and Stimulation: Human airway epithelial NCI-H292 cells were used. To induce MUC5AC expression, the cells were stimulated with phorbol 12-myristate 13-acetate (PMA) at a concentration of 10 ng/mL for 24 hours.
-
Drug Treatment: Cells were pretreated with various concentrations of diclofenac for 30 minutes prior to PMA stimulation.
-
Gene Expression Analysis: MUC5AC mRNA expression was measured using reverse transcription-polymerase chain reaction (RT-PCR).
-
Western Blot Analysis: To investigate the NF-κB signaling pathway, nuclear protein extracts were prepared and subjected to Western blot analysis to detect the phosphorylation and translocation of the NF-κB p65 subunit.[4][5]
Diclofenac: Cancer-Related Gene Expression Analysis
-
Cell Lines and Culture: A variety of cancer cell lines were used, including melanoma, leukemia, colorectal adenocarcinoma (LS174T, LoVo), lung cancer (A549), and breast cancer (MDA-MB-231) cells.
-
Drug Treatment: Cells were cultured with clinically relevant concentrations of diclofenac (e.g., 0.1-0.4 mM) for 24 to 48 hours.
-
Gene and Protein Expression Analysis: The expression of genes such as c-MYC, GLUT1, LDHA, and MCT1 was determined. Protein expression of c-MYC and other signaling molecules was assessed by immunoblotting.[6][7][14] For ovarian cancer studies, microarray analysis was performed on cells treated with diclofenac to identify differentially expressed genes, with subsequent validation of E2F1 downregulation at the mRNA and protein level.[8]
Visualizing Molecular Pathways and Workflows
To better illustrate the mechanisms and experimental designs discussed, the following diagrams were generated using the DOT language.
Caption: A generalized workflow for in vitro studies on NSAID effects on gene expression.
Caption: Diclofenac inhibits PMA-induced MUC5AC gene expression by targeting the NF-κB pathway.[4][5]
Caption: this compound's inhibitory effects on key inflammatory mediators.[1][2]
References
- 1. The analgesic NSAID this compound inhibits cyclooxygenase (COX)-1/-2, inducible nitric oxide synthase (iNOS), and the formation of interleukin (IL)-6 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of this compound on TLR2 and TLR4 messenger RNA expression and tumor necrosis factor-α, interleukin-6, and interleukin-8 secretion in patients with systemic complications of acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diclofenac Inhibits Phorbol Ester-Induced Gene Expression and Production of MUC5AC Mucin via Affecting Degradation of IkBα and Translocation of NF-kB p65 in NCI-H292 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Aspects of an Old Drug – Diclofenac Targets MYC and Glucose Metabolism in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Non-Steroidal Anti-inflammatory Drugs Decrease E2F1 Expression and Inhibit Cell Growth in Ovarian Cancer Cells | PLOS One [journals.plos.org]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Diclofenac Diminished the Unfolded Protein Response (UPR) Induced by Tunicamycin in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Diclofenac sodium inhibits NFkappaB transcription in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Lornoxicam and Ketorolac in Postoperative Pain Management
In the landscape of postoperative pain management, non-steroidal anti-inflammatory drugs (NSAIDs) play a crucial role as effective non-opioid analgesics. Among these, lornoxicam and ketorolac have demonstrated significant efficacy. This guide provides a detailed comparative analysis of these two drugs in postoperative pain models, drawing upon clinical data to inform researchers, scientists, and drug development professionals.
Pharmacological Profile
Both this compound and ketorolac are potent NSAIDs that exert their analgesic and anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes.[1][2] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[3][4] By blocking this pathway, both drugs effectively reduce the synthesis of prostaglandins, thereby alleviating postoperative pain.[5][6]
This compound, a member of the oxicam class, is characterized by its potent and balanced inhibition of both COX-1 and COX-2.[1][6] It has a relatively short elimination half-life of 3 to 5 hours.[1][7] Ketorolac is also a non-selective COX inhibitor and is noted for its strong analgesic properties, with efficacy comparable to that of some opioids in certain postoperative settings.[8][9]
Comparative Efficacy in Postoperative Pain
Clinical studies have directly compared the analgesic efficacy of this compound and ketorolac in various postoperative scenarios, including abdominal, orthopedic, and dental surgeries. A key metric for comparison is the Visual Analog Scale (VAS) for pain, where patients rate their pain on a scale of 0-100 mm.
A comparative study in patients undergoing elective abdominal surgery demonstrated that both this compound (8 mg) and ketorolac (30 mg) significantly reduced postoperative pain scores compared to a placebo.[10][11] While there was no statistically significant difference in the pain scores between the two active treatment groups, the study noted a trend towards lower VAS scores in the this compound group at several time points.[10]
Furthermore, the time to the first request for rescue analgesia is a critical indicator of analgesic duration. In the aforementioned abdominal surgery study, the time to first rescue analgesic was longer in the this compound group (302.75 ± 92.57 min) compared to the ketorolac group (291.25 ± 100.34 min), although this difference was not statistically significant.[10][12]
In the context of major orthopedic surgery, one study found that intravenous dexketoprofen was superior to intravenous this compound (8 mg twice daily) in terms of both analgesic efficacy and opioid-sparing effects.[13][14] Another study in mandibular third molar surgery showed that preemptive administration of 8 mg of this compound provided a pain-free period of approximately 7 hours.[15]
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative studies.
Table 1: Visual Analog Scale (VAS) Pain Scores (Mean ± SD) After Abdominal Surgery [10][12]
| Time Post-Surgery | This compound (8 mg) | Ketorolac (30 mg) | Placebo |
| 2 hours | 3.55 ± 1.22 | 4.10 ± 1.51 | 6.20 ± 1.08 |
| 4 hours | 2.85 ± 1.01 | 3.50 ± 1.31 | 5.85 ± 1.01 |
| 8 hours | 2.50 ± 0.82 | 2.85 ± 1.01 | 5.10 ± 0.94 |
| 12 hours | 2.15 ± 0.87 | 2.50 ± 0.98 | 4.85 ± 0.93 |
| 24 hours | 1.85 ± 0.87 | 2.15 ± 0.93 | 4.50 ± 0.98 |
Table 2: Rescue Analgesia and Patient Satisfaction After Abdominal Surgery [10][11][12]
| Parameter | This compound (8 mg) | Ketorolac (30 mg) | Placebo |
| Time to First Rescue Analgesic (min, Mean ± SD) | 302.75 ± 92.57 | 291.25 ± 100.34 | 107.50 ± 50.71 |
| 24-hour Opioid (Tramadol) Consumption Reduction | 54% | 47% | - |
| Patient Satisfaction ("Excellent") | 40% | 15% | Not Reported |
Experimental Protocols
The methodologies employed in these comparative studies share common elements designed to ensure robust and unbiased results.
Representative Experimental Protocol: Comparative Study in Abdominal Surgery[10][11][12]
-
Study Design: A prospective, randomized, single-blind study.
-
Patient Population: 90 adult patients classified as ASA physical status I-II, scheduled for elective abdominal surgery under general anesthesia.
-
Randomization: Patients were randomly assigned to one of three groups (n=30 each):
-
Group L: Received a single intravenous injection of this compound 8 mg.
-
Group K: Received a single intravenous injection of ketorolac 30 mg.
-
Group P: Received a single intravenous injection of saline (placebo).
-
-
Intervention: The study drug was administered one hour before the surgical procedure.
-
Anesthesia: A standardized general anesthesia protocol was followed for all patients.
-
Outcome Measures:
-
Primary: Postoperative pain intensity assessed using a 100 mm Visual Analog Scale (VAS) at 2, 4, 8, 12, and 24 hours after surgery.
-
Secondary: Time to the first request for rescue analgesia (intravenous tramadol), total consumption of rescue analgesia over 24 hours, and patient satisfaction with pain management.
-
-
Statistical Analysis: Appropriate statistical tests were used to compare the demographic data, VAS scores, and analgesic consumption among the three groups. A p-value of less than 0.05 was considered statistically significant.
Visualizing the Process and Pathway
To better understand the experimental design and the underlying mechanism of action, the following diagrams are provided.
Adverse Effects and Tolerability
The safety profile of NSAIDs is a primary consideration in their clinical use. The most commonly reported adverse effects for both this compound and ketorolac are gastrointestinal disturbances.[7] In the comparative study on abdominal surgery, the incidence of nausea and vomiting was significantly higher in the placebo group, which was attributed to the increased use of tramadol as a rescue analgesic.[10][11] A study comparing this compound to tramadol after head and neck surgery found that this compound had a superior tolerability profile, with fewer patients experiencing adverse drug reactions.[16]
Conclusion
Both this compound and ketorolac are effective analgesics for the management of postoperative pain. Clinical evidence suggests that this compound may offer a slight advantage in terms of prolonged analgesia and patient satisfaction in certain surgical models.[10] this compound has demonstrated an efficacy comparable to ketorolac and, in some instances, to opioid analgesics like tramadol, while potentially offering a better safety profile.[7][16] The choice between these two agents may depend on the specific clinical scenario, including the type of surgery, the expected intensity of pain, and the patient's individual risk factors for adverse events. Further large-scale, head-to-head clinical trials are warranted to definitively establish the superiority of one agent over the other in various postoperative settings.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Ketorolac - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | C13H10ClN3O4S2 | CID 54690031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound. A review of its pharmacology and therapeutic potential in the management of painful and inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ketorolac - Wikipedia [en.wikipedia.org]
- 9. Ketorolac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. jcdr.net [jcdr.net]
- 11. jcdr.net [jcdr.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Perioperative dexketoprofen or this compound administration for pain management after major orthopedic surgery: a randomized, controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy of this compound as a Pre-emptive Analgesic in Mandibular Third Molar Surgery – A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Comparative Study of Efficacy and Safety of this compound Versus Tramadol as Analgesics After Surgery on Head and Neck - PMC [pmc.ncbi.nlm.nih.gov]
Lornoxicam in Patient-Derived Xenograft Models: A Comparative Guide for Preclinical Efficacy Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the efficacy of Lornoxicam, a non-steroidal anti-inflammatory drug (NSAID), in patient-derived xenograft (PDX) models of cancer. While direct experimental data for this compound in PDX models is not yet available in published literature, this document outlines a robust, data-supported approach for its evaluation against other NSAIDs, based on existing in vitro and in vivo studies.
Experimental Workflow for Efficacy Validation in PDX Models
The following diagram outlines a comprehensive workflow for assessing the anti-tumor efficacy of this compound in PDX models. This protocol is designed to provide a clear, step-by-step process from model generation to final data analysis.
This compound's Mechanism of Action and Key Signaling Pathways in Cancer
This compound, like other NSAIDs, primarily exerts its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes. In the context of cancer, this and other potential mechanisms can influence key signaling pathways that drive tumor progression.
Comparative Efficacy of this compound and Other NSAIDs
The following tables summarize the available in vitro data on the anti-proliferative effects of this compound and comparable NSAIDs across various cancer cell lines. It is important to note that direct comparative studies are limited, and experimental conditions may vary between studies.
| Drug | Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) |
| This compound | HeLa | Cervical Cancer | > 1076.6 (approx. 400 µg/mL) | 24 |
| HT-29 | Colorectal Cancer | > 269.1 (approx. 100 µg/mL) | Not Specified | |
| MCF-7 | Breast Cancer | > 1076.6 (approx. 400 µg/mL) | 24 | |
| Meloxicam | C32 | Amelanotic Melanoma | 115 | 24 |
| COLO 829 | Melanotic Melanoma | 270 | 24 | |
| D-17 | Canine Osteosarcoma | > 852.8 (approx. 300 µg/mL) | Not Specified | |
| U-2 OS | Human Osteosarcoma | > 852.8 (approx. 300 µg/mL) | Not Specified | |
| Ketoprofen | A2780 | Ovarian Cancer | 583.7 | 24 |
| HT-29 | Colorectal Cancer | > 100 | 72 | |
| HCT 116 | Colorectal Cancer | > 100 | 72 | |
| Dexketoprofen | HeLa | Cervical Cancer | Not Specified | Not Specified |
| HT-29 | Colorectal Cancer | Not Specified | Not Specified | |
| MCF-7 | Breast Cancer | Not Specified | Not Specified |
Note: IC50 values for this compound were reported as inducing a statistically significant reduction in viability at the specified concentrations, rather than a precise IC50 value.
In Vivo Efficacy Data
While in vivo data for this compound in cancer models is lacking, a study on Meloxicam provides a benchmark for the potential efficacy of oxicam-class NSAIDs.
| Drug | Cancer Model | Efficacy Metric | Results |
| Meloxicam | HCA-7 (Colon Cancer) Xenograft | Tumor Size Reduction | 51% reduction after 4 weeks of treatment[1] |
Detailed Experimental Protocols
PDX Model Establishment and Propagation
-
Tumor Acquisition : Fresh tumor tissue is obtained from consenting patients undergoing surgical resection or biopsy, under institutional review board (IRB) approval.
-
Tumor Processing : The tissue is transported in sterile media on ice. In a sterile environment, the tumor is minced into small fragments (approximately 2-3 mm³).
-
Implantation : Immunocompromised mice (e.g., NOD-scid gamma (NSG)) are anesthetized. A small incision is made on the flank, and a tumor fragment is subcutaneously implanted.
-
Engraftment and Monitoring : Mice are monitored for tumor growth. Once a tumor reaches approximately 1000-1500 mm³, it is harvested and can be passaged to a new cohort of mice for expansion.
This compound Efficacy Study in PDX Models
-
Cohort Formation : Once tumors in the expanded cohort reach a volume of 100-200 mm³, mice are randomized into treatment groups (n=8-10 mice per group):
-
Vehicle Control (e.g., saline or appropriate solvent)
-
This compound (dose to be determined by pharmacokinetic studies)
-
Comparator NSAID 1 (e.g., Meloxicam)
-
Comparator NSAID 2 (e.g., Ketoprofen)
-
-
Drug Administration : this compound and comparator drugs are administered daily (or as determined by their pharmacokinetic profiles) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Monitoring : Tumor volume is measured twice weekly using calipers (Volume = 0.5 x Length x Width²). Mouse body weight is also recorded as a measure of toxicity.
-
Study Endpoint : The study is concluded when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 28 days).
Data Analysis and Endpoint Evaluation
-
Tumor Growth Inhibition (TGI) : TGI is calculated as: %TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis : Blood samples are collected at various time points to determine the pharmacokinetic profile of this compound. Tumor tissue can be analyzed to measure drug concentration and target engagement (e.g., inhibition of prostaglandin synthesis).
-
Toxicity Assessment : At the end of the study, major organs are collected for histopathological analysis to assess any drug-related toxicity.
-
Immunohistochemistry (IHC) : Tumor tissues are stained for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to elucidate the mechanism of action.
This comprehensive guide provides a foundational framework for the preclinical validation of this compound in PDX models. The provided protocols and comparative data, based on the available literature, offer a robust starting point for researchers to design and execute studies aimed at understanding the therapeutic potential of this compound in cancer.
References
Lornoxicam Demonstrates Superior Anti-Hyperalgesic Efficacy Compared to Piroxicam in a Preclinical Model of Inflammatory Pain
A comparative analysis of lornoxicam and piroxicam in a rat model of formalin-induced thermal hyperalgesia reveals that while both non-steroidal anti-inflammatory drugs (NSAIDs) exhibit similar anti-inflammatory effects, this compound provides a more potent and complete prevention of hyperalgesia. This suggests a potential dissociation between the anti-inflammatory and anti-hyperalgesic activities of NSAIDs, with the combined inhibition of both COX-1 and COX-2 enzymes being crucial for central anti-hyperalgesic effects.
Researchers in the field of pain and inflammation are continually seeking more effective analgesic agents. A key aspect of this research involves preclinical animal models that can predict clinical efficacy. This guide provides a comparative overview of two oxicam-class NSAIDs, this compound and piroxicam, based on a study by Bianchi et al. (2002) that utilized a rat model of thermal hyperalgesia.[1][2]
Comparative Efficacy in Inflammation and Hyperalgesia
This compound and piroxicam were evaluated for their anti-inflammatory and anti-hyperalgesic properties. The anti-inflammatory efficacy was determined using the carrageenan-induced hindpaw edema model in rats, a standard method for assessing the acute anti-inflammatory activity of compounds. The dose required to produce a 50% inhibition of edema (ED50) was established for each drug.
For the assessment of anti-hyperalgesic effects, a model of thermal hyperalgesia was induced by injecting formalin into the rat's tail, which leads to a state of central sensitization and a decreased pain threshold in the hindpaw. The drugs were administered at their respective anti-inflammatory ED50 doses to compare their anti-hyperalgesic effects at equieffective anti-inflammatory doses.
| Drug | Anti-inflammatory ED50 (Carrageenan-induced Paw Edema) | Dose Used in Hyperalgesia Model | Anti-Hyperalgesic Effect (Formalin-induced Thermal Hyperalgesia) |
| This compound | 1.3 mg/kg (i.p.) | 1.3 mg/kg (i.p.) | Fully effective in preventing hyperalgesia |
| Piroxicam | 1.0 mg/kg (i.p.) | 1.0 mg/kg (i.p.) | Significantly reduced hyperalgesia, but was not fully effective |
Table 1: Comparative Anti-inflammatory and Anti-Hyperalgesic Effects of this compound and Piroxicam in Rat Models. Data sourced from Bianchi et al. (2002).[1][2]
The results indicate that while both drugs produced the same anti-inflammatory effect at their respective ED50 doses, only this compound was able to completely prevent the development of hyperalgesia.[1] This finding suggests that the mechanisms underlying the anti-hyperalgesic actions of these NSAIDs may be distinct from their peripheral anti-inflammatory effects.
Mechanism of Action: The Role of COX Inhibition in Hyperalgesia
This compound and piroxicam are non-selective inhibitors of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. The inhibition of prostaglandin production is the primary mechanism of action for NSAIDs.[3][5] The superior anti-hyperalgesic effect of this compound in the study by Bianchi et al. (2002) is suggested to be related to its balanced and potent inhibition of both COX-1 and COX-2, which appears to be more effective in preventing central sensitization.[1][2]
Caption: Mechanism of action of this compound and Piroxicam.
Experimental Protocols
Carrageenan-Induced Paw Edema
This model is used to assess the anti-inflammatory activity of compounds.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
A 1% solution of carrageenan is injected into the subplantar tissue of the right hindpaw of the rats.
-
The volume of the paw is measured before and at regular intervals after the carrageenan injection using a plethysmometer.
-
The test compounds (this compound or piroxicam) or vehicle are administered intraperitoneally (i.p.) at various doses before the carrageenan injection.
-
-
Endpoint: The percentage inhibition of paw edema at each dose is calculated to determine the ED50 value.
Formalin-Induced Thermal Hyperalgesia
This model is used to evaluate the anti-hyperalgesic effects of drugs on central sensitization.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
A 10% formalin solution is injected subcutaneously into the dorsal surface of the tail.
-
Thermal hyperalgesia is assessed by measuring the withdrawal latency of the hindpaw to a radiant heat source (plantar test).
-
Baseline withdrawal latencies are measured before the formalin injection.
-
The test compounds (this compound or piroxicam) or vehicle are administered i.p. before the formalin injection.
-
Withdrawal latencies are measured again at various time points after the formalin injection.
-
-
Endpoint: A reduction in the withdrawal latency indicates hyperalgesia. The ability of the test compounds to prevent this reduction is a measure of their anti-hyperalgesic effect.
Caption: Experimental workflow for comparing this compound and Piroxicam.
Conclusion of the Comparative Study
The study by Bianchi and colleagues highlights a significant finding: the anti-hyperalgesic effect of NSAIDs may not directly correlate with their anti-inflammatory potency.[1] this compound's ability to fully prevent hyperalgesia at a dose that is equieffective in reducing inflammation to piroxicam suggests a more pronounced central analgesic action. This is likely attributable to its potent and balanced inhibition of both COX-1 and COX-2 isoforms, which is crucial in mitigating the central sensitization processes that underpin hyperalgesia.[1][2] These findings suggest that this compound may be a particularly effective agent for clinical pain states characterized by hyperalgesia.
Caption: Logical relationship of the study's findings.
References
- 1. Effects of this compound, piroxicam, and meloxicam in a model of thermal hindpaw hyperalgesia induced by formalin injection in rat tail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long-lasting inflammation and long-term hyperalgesia after subcutaneous formalin injection into the rat hindpaw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Analgesic effects of this compound in formalin-induced inflammation] - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-study validation of Lornoxicam's analgesic effects in different pain models
A comprehensive analysis of Lornoxicam's efficacy and mechanism of action in comparison to other analgesics across various preclinical and clinical pain models reveals its potent analgesic and anti-inflammatory properties. This guide provides researchers, scientists, and drug development professionals with a consolidated overview of supporting experimental data, detailed methodologies, and visual representations of its pharmacological activity.
This compound, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, has demonstrated significant analgesic effects in a variety of pain models, ranging from acute inflammatory and postoperative pain to chronic conditions like osteoarthritis.[1][2] Its primary mechanism of action involves the potent and balanced inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[3][4] This dual inhibition leads to a reduction in the synthesis of prostaglandins, key mediators of pain and inflammation.[3][5]
Comparative Efficacy in Preclinical Pain Models
Preclinical studies in animal models have consistently highlighted this compound's analgesic and anti-inflammatory prowess compared to other NSAIDs.
Inflammatory Pain Models
In the formalin-induced inflammatory pain model in rats, a test that assesses both neurogenic and inflammatory pain, this compound has shown significant dose-dependent analgesic effects.[6] One study protocol involves the subcutaneous injection of 20 g/L formalin into the rat's hind paw, with pain responses (licking and biting) recorded over 60 minutes.[7] this compound, administered peripherally, effectively inhibited the second phase of the pain response, which is associated with inflammation.[7]
Another widely used model is the carrageenan-induced paw edema model in rats, which evaluates the anti-inflammatory activity of compounds. In this model, an injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling.[8][9] The efficacy of anti-inflammatory drugs is measured by the reduction in paw volume over several hours. Studies have utilized this model to establish the anti-inflammatory dose-equivalence of different NSAIDs.[10]
A comparative study in a rat model of thermal hyperalgesia induced by formalin injection demonstrated that this compound, at a dose of 1.3 mg/kg, was fully effective in preventing hyperalgesia, whereas piroxicam (1.0 mg/kg) and meloxicam (5.8 mg/kg) only significantly reduced it.[10] This suggests a potential dissociation between the anti-inflammatory and anti-hyperalgesic activities of NSAIDs, with the blockade of both COX-1 and COX-2 by this compound appearing to be more effective in reducing central sensitization.[10]
Performance in Clinical Pain Settings
Clinical trials have further substantiated the analgesic efficacy of this compound in various human pain conditions, often demonstrating comparable or superior performance to other established analgesics.
Postoperative Pain Management
This compound has been extensively studied for the management of acute postoperative pain. In a randomized, double-blind trial following third molar surgery, intramuscular this compound (≥ 8 mg) was found to be at least as effective as 20 mg of intramuscular morphine.[11] Another study comparing this compound (8 mg twice daily) with diclofenac (75 mg twice daily), ketoprofen (100 mg twice daily), and dipyrone (1 g three times daily) for pain after septoplasty found no significant difference in analgesic efficacy among the active treatment groups, all of which were superior to placebo.[1] However, a study on postoperative pain after mastoidectomy surgery concluded that this compound (8 mg) was a better analgesic than diclofenac (75 mg) in terms of both efficacy and safety.[12]
When compared with the opioid analgesic tramadol, intramuscular this compound (16 mg) provided significantly greater total pain relief than tramadol (100 mg) in patients undergoing arthroscopic reconstruction of the anterior cruciate ligament.[13] this compound also showed a better tolerability profile with fewer adverse events.[13]
Osteoarthritis Pain
In the management of chronic pain associated with osteoarthritis, this compound has demonstrated efficacy comparable to other commonly used NSAIDs. A multicenter, double-blind study comparing this compound (4 mg three times daily or 8 mg twice daily) with diclofenac (50 mg three times daily) in patients with osteoarthritis of the hip or knee found equivalent improvements in the functional index of severity for all treatment groups over 12 weeks.[14] Another study in patients with knee osteoarthritis showed that this compound provided a statistically significant reduction in pain, stiffness, and improvement in physical activity compared to a comparator NSAID.[15] A dose-related efficacy was also observed in a placebo-controlled trial, with 8 mg and 12 mg daily doses of this compound showing significantly better pain relief than placebo.[16]
Quantitative Data Summary
| Pain Model | This compound Dose | Comparator(s) | Key Findings | Reference(s) |
| Preclinical Models | ||||
| Formalin-induced Thermal Hyperalgesia (Rat) | 1.3 mg/kg (i.p.) | Piroxicam (1.0 mg/kg), Meloxicam (5.8 mg/kg) | This compound was fully effective in preventing hyperalgesia; Piroxicam and Meloxicam only reduced it. | [10] |
| Formalin Test (Rat) | Local peripheral administration | Control | Inhibited the second (inflammatory) phase of the pain response. | [7] |
| Clinical Trials | ||||
| Postoperative Pain (Third Molar Surgery) | ≥ 8 mg (i.m.) | Morphine (20 mg i.m.) | This compound was at least as effective as morphine. | [11] |
| Postoperative Pain (Septoplasty) | 8 mg (i.m., twice daily) | Diclofenac (75 mg), Ketoprofen (100 mg), Dipyrone (1 g) | No significant difference in efficacy among active treatments; all superior to placebo. | [1] |
| Postoperative Pain (Mastoidectomy) | 8 mg (i.m.) | Diclofenac (75 mg i.m.) | This compound was a better analgesic in terms of efficacy and safety. | [12] |
| Postoperative Pain (ACL Reconstruction) | 16 mg (i.m.) | Tramadol (100 mg i.m.) | This compound provided significantly greater total pain relief and had better tolerability. | [13] |
| Postoperative Pain (Spinal Surgery) | 8 mg | Diclofenac (75 mg) | This compound showed slightly greater efficacy with similar tolerability. | [17] |
| Osteoarthritis (Hip/Knee) | 4 mg (tid) or 8 mg (bid) | Diclofenac (50 mg tid) | Equivalent improvement in functional index over 12 weeks. | [14] |
| Osteoarthritis (Knee) | 8 mg (bid) | Comparator NSAID (50 mg tid) | Statistically significant reduction in pain, stiffness, and improved physical activity with this compound. | [15] |
| Osteoarthritis (Hip/Knee) | 8 mg and 12 mg daily | Placebo | Significantly better pain relief scores than placebo in a dose-dependent manner. | [16] |
Experimental Protocols
Formalin-Induced Inflammatory Pain Model (Rat)
-
Animals: Male Sprague-Dawley rats are used.[7]
-
Procedure: A solution of 20 g/L formalin (50 µl) is injected subcutaneously into the plantar surface of the right hind paw.[7]
-
Drug Administration: this compound or the vehicle is administered 30 minutes prior to the formalin injection. Administration can be intraperitoneal or local to the paw.[7][10]
-
Pain Assessment: The time the animal spends licking and biting the injected paw is recorded in 5-minute blocks for a total of 60 minutes. The early phase (0-10 minutes) represents neurogenic pain, while the late phase (10-60 minutes) reflects inflammatory pain.[7]
Carrageenan-Induced Paw Edema (Rat)
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Procedure: A 1% suspension of carrageenan (typically 0.1 ml) is injected into the subplantar region of the right hind paw.[8][9]
-
Drug Administration: Test compounds (this compound, other NSAIDs) or vehicle are administered, usually intraperitoneally or orally, at a specified time before carrageenan injection.[8][10]
-
Edema Measurement: The volume of the paw is measured using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage of inhibition of edema is calculated for each group compared to the control group.[8]
Clinical Trial for Postoperative Dental Pain
-
Study Design: A prospective, randomized, double-blind, placebo-controlled design is often employed.[18]
-
Participants: Patients undergoing surgical removal of impacted third molars are recruited.[18]
-
Interventions: Patients are randomly assigned to receive this compound (e.g., 16 mg), a comparator drug, or placebo either pre-emptively (before surgery) or postoperatively.[18]
-
Pain Assessment: Postoperative pain intensity is assessed at multiple time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours) using a Visual Analogue Scale (VAS) or a Numerical Rating Scale (NRS).[18]
-
Rescue Medication: The time to the first request for rescue analgesia and the total amount of rescue medication consumed within a 24-hour period are recorded.[18]
Visualizing the Mechanism and Workflow
To better understand the pharmacological action of this compound and the experimental processes used to evaluate its efficacy, the following diagrams are provided.
Caption: this compound's mechanism of action via COX-1 and COX-2 inhibition.
Caption: Generalized experimental workflows for preclinical and clinical pain studies.
References
- 1. Efficacy of this compound for acute postoperative pain relief after septoplasty: a comparison with diclofenac, ketoprofen, and dipyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. The analgesic NSAID this compound inhibits cyclooxygenase (COX)-1/-2, inducible nitric oxide synthase (iNOS), and the formation of interleukin (IL)-6 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. [Analgesic effects of this compound in formalin-induced inflammation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Analgesic actions after local peripheral administration of this compound in a model of formalin test in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gelam Honey Attenuates Carrageenan-Induced Rat Paw Inflammation via NF-κB Pathway | PLOS One [journals.plos.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. scispace.com [scispace.com]
- 12. scispace.com [scispace.com]
- 13. Efficacy and tolerability of this compound versus tramadol in postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A multicenter, randomized, double blind study comparing this compound with diclofenac in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.co.za [journals.co.za]
- 16. A double blind, multicentre, placebo controlled trial of this compound in patients with osteoarthritis of the hip and knee. | Annals of the Rheumatic Diseases [ard.bmj.com]
- 17. ICI Journals Master List [journals.indexcopernicus.com]
- 18. Pre-emptive analgesic effect of this compound in mandibular third molar surgery: a prospective, randomized, double-blind clinical trial | Pocket Dentistry [pocketdentistry.com]
Safety Operating Guide
Navigating the Safe Disposal of Lornoxicam in a Laboratory Setting
A comprehensive guide for researchers and drug development professionals on the proper handling and disposal of Lornoxicam, ensuring laboratory safety and regulatory compliance.
This compound, a non-steroidal anti-inflammatory drug (NSAID), requires meticulous disposal procedures due to its acute oral toxicity. This guide provides essential, step-by-step instructions for the safe management of this compound waste in research and development environments, aligning with federal and local regulations to foster a secure laboratory workspace.
Hazard Profile of this compound
Before delving into disposal protocols, it is crucial to understand the hazard characteristics of this compound. Safety Data Sheets (SDSs) consistently classify this compound with the following hazard statement:
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed |
This high acute toxicity necessitates that all personnel handling this compound are fully aware of its potential dangers and are trained in appropriate safety measures.
Regulatory Framework for this compound Disposal
The primary regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). Under RCRA, hazardous wastes are categorized as either "listed" or "characteristic" wastes.
A critical determination for the disposal of any chemical is whether it is on the EPA's P-list or U-list of hazardous wastes. P-listed wastes are acutely toxic, and their disposal is subject to more stringent regulations. Based on a review of the EPA's P-list of acutely hazardous wastes, this compound (CAS No. 70374-39-9) is not explicitly listed.
However, the absence of this compound from the P-list does not exempt it from hazardous waste regulations. Its high acute toxicity means it could be considered hazardous under state regulations, which can be more stringent than federal rules. Therefore, it is imperative to manage this compound waste with a high degree of caution.
Step-by-Step Disposal Protocol for this compound
To ensure the safe and compliant disposal of this compound, the following procedures should be strictly adhered to in a laboratory setting. This protocol is designed to minimize risk to personnel and the environment.
1. Waste Identification and Segregation:
-
All waste materials containing this compound, including pure substance, contaminated labware (e.g., vials, syringes, pipette tips), and personal protective equipment (PPE), must be segregated from non-hazardous waste at the point of generation.
-
Use designated, clearly labeled, and leak-proof waste containers.
2. Waste Container Labeling:
-
Label all this compound waste containers with the words "Hazardous Waste."
-
The label must also include:
-
The chemical name: "this compound"
-
The hazard characteristic: "Acutely Toxic"
-
The accumulation start date (the date the first piece of waste is placed in the container).
-
3. Storage of this compound Waste:
-
Store this compound waste in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is secure and away from drains or water sources.[1]
-
Keep waste containers tightly closed except when adding waste.
4. Disposal of Empty Containers:
-
Due to the acute toxicity of this compound, empty containers that held the pure substance should be managed as hazardous waste.[2] They should not be triple-rinsed for reuse or disposed of in the regular trash. Place them in the designated this compound hazardous waste container.
5. Final Disposal Procedure:
-
This compound waste must be disposed of through a licensed hazardous waste disposal company.[3]
-
Do not dispose of this compound down the drain or in the regular trash.[4]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will ensure that the waste is transported to a permitted treatment, storage, and disposal facility (TSDF).
6. Spill Management:
-
In the event of a this compound spill, immediately alert personnel in the area.
-
Wearing appropriate PPE (gloves, lab coat, safety goggles), contain the spill with an inert absorbent material.
-
Collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area.
-
Report the spill to your EHS department.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.
By adhering to these procedures, research facilities can ensure the safe and compliant disposal of this compound, thereby protecting their personnel and the environment. It is the responsibility of every individual in the laboratory to understand and follow these guidelines. Always consult your institution's specific policies and your local and state regulations for any additional requirements.
References
Essential Safety and Logistics for Handling Lornoxicam
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Lornoxicam is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as acutely toxic if swallowed.[1][2][3][4] Appropriate handling and personal protective equipment are critical to prevent exposure.
| GHS Classification | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity (Oral), Category 1 or 2 | H300: Fatal if swallowed[1][2][3][4] |
| Danger |
| Physical and Chemical Properties | |
| Appearance | Slightly pale yellow to yellow crystal or powder[4] |
| Molecular Formula | C13H10ClN3O4S2[3] |
| Molecular Weight | 371.82 g/mol [3] |
| Melting Point | 230°C (decomposition)[4] |
| Storage Temperature | Store below 30°C, away from light and in a dry place.[5] For reconstituted solutions, do not store above 25°C and keep the vial in the outer carton.[6] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields.[7] | Protects against splashes and dust particles. |
| Hand Protection | Wear protective, chemical-impermeable gloves.[3][7] | Prevents skin contact and absorption. |
| Body Protection | Wear a protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[7][8] | Minimizes skin exposure to spills or dust. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a particulate filter device (EN 143).[1] | Protects against inhalation of fine dust particles. |
Operational and Disposal Plans
Adherence to standardized procedures for handling, storage, and disposal is crucial for laboratory safety.
Handling and Storage Procedures
-
Engineering Controls : Handle this compound in a well-ventilated place, preferably with local exhaust ventilation.[7][9] Ensure safety showers and eye wash stations are readily accessible.[3]
-
Safe Handling Practices :
-
Storage :
Disposal Plan
Dispose of this compound and its container in accordance with local, state, and federal regulations.
-
Unused Product : Dispose of contents/container to an appropriate treatment and disposal facility.[7] This may involve an industrial combustion plant.[1]
-
Empty Containers : Do not reuse empty containers.
-
General Guidance for Pharmaceutical Waste :
-
The preferred method for disposing of unused medicines is through a DEA-registered drug take-back program.[10][11]
-
If a take-back program is unavailable, and there are no specific disposal instructions, the following steps can be taken for disposal in household trash:
-
Mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter. Do not crush tablets or capsules.[10][11][12]
-
Place the mixture in a sealed plastic bag or other sealed container to prevent leakage.[10][11]
-
Dispose of the sealed container in the household trash.[12]
-
Scratch out all personal information on the prescription label of the empty container before recycling or discarding.[11][12]
-
Emergency Procedures
Immediate and appropriate response to emergencies can significantly mitigate harm.
First Aid Measures
| Exposure Route | First Aid Instructions |
| If Swallowed | Immediately call a POISON CENTER or doctor.[1][4] Rinse mouth.[1][2][3][4] Do NOT induce vomiting.[1] |
| If Inhaled | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4] If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical assistance.[13] |
| On Skin | Immediately remove all contaminated clothing.[2] Rinse skin with plenty of water.[3][13] |
| In Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical advice/attention.[4] |
Spill and Leak Procedures
In the event of a spill, follow these steps to ensure safe cleanup and containment.
-
Evacuate : Evacuate personnel to safe areas.[7]
-
Ventilate : Ensure adequate ventilation of the affected area.[1]
-
Personal Protection : Wear appropriate personal protective equipment, including a respirator, chemical-resistant gloves, and safety goggles.[7][13]
-
Containment : Prevent further leakage or spillage if it is safe to do so.[7] Cover drains to prevent entry into the sewer system.[1]
-
Cleanup :
-
Decontamination : Decontaminate surfaces and equipment by scrubbing with alcohol.[3][9]
Caption: Workflow for handling a this compound spill.
Firefighting Measures
-
Suitable Extinguishing Media : Use water, foam, or ABC powder.[1] Carbon dioxide and dry chemical powder are also acceptable.[13]
-
Unsuitable Extinguishing Media : Do not use a water jet.[1]
-
Special Hazards : Deposited combustible dust has the potential for explosion.[1] Hazardous combustion products may include nitrogen oxides, carbon monoxide, carbon dioxide, and sulfur oxides.[1]
-
Protective Equipment : In case of fire, wear a self-contained breathing apparatus.[7]
References
- 1. chemos.de [chemos.de]
- 2. chemdmart.com [chemdmart.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. squarepharma.com.bd [squarepharma.com.bd]
- 6. assets.hpra.ie [assets.hpra.ie]
- 7. echemi.com [echemi.com]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. This compound|70374-39-9|MSDS [dcchemicals.com]
- 10. Medication disposal: How-to guide for different types [medicalnewstoday.com]
- 11. dea.gov [dea.gov]
- 12. fda.gov [fda.gov]
- 13. kmpharma.in [kmpharma.in]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
